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5-Chloro-2-hydroxy-3-nitrophenyl benzoate Documentation Hub

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  • Product: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate
  • CAS: 194294-25-2

Core Science & Biosynthesis

Foundational

"5-Chloro-2-hydroxy-3-nitrophenyl benzoate CAS number and molecular structure"

Introduction This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, a substituted aromatic ester. As of the latest database searches, a specific CAS (Chemical Abstracts Servi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, a substituted aromatic ester. As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating it is not a commonly cataloged or commercially available chemical. However, its structure can be unequivocally determined from its IUPAC name. This molecule is an ester formed between benzoic acid and the phenol derivative, 5-chloro-2-hydroxy-3-nitrophenol.

The presence of multiple functional groups—an ester, a hydroxyl group, a nitro group, and a halogen on the phenyl rings—suggests a rich chemical reactivity and potential for diverse applications. The chloro and nitro substituents, in particular, are well-known pharmacophores in medicinal chemistry, often modulating a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide will detail the compound's molecular structure, a robust protocol for its synthesis, expected analytical characteristics, and its potential utility for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate is defined by a benzoate group ester-linked to the 1-position of a 5-chloro-2-hydroxy-3-nitrophenyl ring. The core structure combines the characteristics of a stable benzoate ester with a highly substituted, electron-deficient phenolic moiety.

Deduced Molecular Structure:

G cluster_0 Part 1: Nitration of Precursor cluster_1 Part 2: Schotten-Baumann Esterification cluster_2 Part 3: Work-up and Purification A 1. Dissolve 5-Chloro-2-nitrophenol in concentrated H₂SO₄ at 0°C B 2. Add nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining T < 10°C A->B C 3. Stir for 1-2 hours, monitor by TLC B->C D 4. Quench reaction by pouring onto ice C->D E 5. Filter, wash, and dry the crude 5-Chloro-2-hydroxy-3-nitrophenol D->E F 6. Dissolve 5-Chloro-2-hydroxy-3-nitrophenol in 10% NaOH (aq) E->F Use purified intermediate G 7. Add Benzoyl Chloride dropwise with vigorous stirring F->G H 8. Stir vigorously for 30-60 minutes at room temperature G->H I 9. Filter the precipitated solid product H->I J 10. Wash solid with water and saturated NaHCO₃ solution I->J K 11. Recrystallize the crude product from hot ethanol J->K L 12. Dry the purified crystals under vacuum K->L M 13. Characterize the final product (MP, NMR, IR, MS) L->M

Caption: Proposed workflow for the synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

Step-by-Step Protocol

Part 1: Synthesis of 5-Chloro-2-hydroxy-3-nitrophenol

  • Preparation : In a flask cooled to 0°C in an ice bath, dissolve one equivalent of 5-chloro-2-nitrophenol in a minimal amount of concentrated sulfuric acid.

  • Nitration : Prepare a nitrating mixture by carefully adding one equivalent of concentrated nitric acid to one equivalent of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 10°C. [3]3. Reaction : Stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation : The solid product, 5-chloro-2-hydroxy-3-nitrophenol, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Part 2: Esterification

Causality: This step forms the ester linkage. The use of aqueous NaOH deprotonates the phenolic hydroxyl group, creating a potent nucleophile (phenoxide) that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. [4]Vigorous shaking or stirring is essential to maximize the interfacial area between the aqueous and organic phases. [5]

  • Dissolution : In an Erlenmeyer flask, dissolve one equivalent of the synthesized 5-chloro-2-hydroxy-3-nitrophenol in approximately 10-15 mL of 10% aqueous sodium hydroxide solution per gram of phenol. [4]2. Acylation : To this solution, add 1.1 equivalents of benzoyl chloride dropwise over 5-10 minutes while stirring vigorously. Stopper the flask and continue to stir or shake vigorously for 30-60 minutes. The smell of benzoyl chloride should dissipate upon completion. [5][6]3. Precipitation : The product, being insoluble in the aqueous medium, will precipitate as a solid.

Part 3: Purification

Causality: The work-up removes unreacted starting materials and byproducts. The sodium bicarbonate wash neutralizes any remaining HCl or unreacted benzoyl chloride. Recrystallization from a suitable solvent like ethanol removes impurities, yielding the pure crystalline product.

  • Filtration and Washing : Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold saturated sodium bicarbonate solution to remove any traces of benzoic acid.

  • Recrystallization : Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, a combination of spectroscopic and physical methods should be employed.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity. For comparison, 4-nitrophenyl benzoate melts at 142-144°C. [7]The substitution pattern will alter this value.
¹H NMR The spectrum should show distinct aromatic multiplets for the two different phenyl rings. The protons on the dinitrophenyl ring will be downfield due to the electron-withdrawing effects of the nitro and chloro groups. A singlet for the hydroxyl proton may be observed, though its position can be variable and it may exchange with D₂O.
¹³C NMR The spectrum will show 13 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon of the ester will appear significantly downfield (~160-170 ppm). The carbons attached to the nitro, chloro, and oxygen atoms will also have characteristic chemical shifts.
IR Spectroscopy Key stretching frequencies are expected for: the ester C=O group (~1740-1760 cm⁻¹), C-O ester linkage (~1200-1300 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and a broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹). [8]
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (293.66 g/mol ). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion and any chlorine-containing fragments.

Potential Applications and Research Interest

While no specific applications have been documented for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, its structural motifs are of significant interest in pharmaceutical and materials science research.

Drug Discovery and Medicinal Chemistry
  • Bioactive Scaffolds : Nitroaromatic compounds are versatile building blocks in medicinal chemistry and are present in numerous anti-infective and anticancer agents. [9][10]The nitro group can be crucial for biological activity or can serve as a handle for further chemical modification, such as reduction to an amine. [9]* Hypoxia-Activated Prodrugs : The nitro group is a key functional group in hypoxia-activated prodrugs (HAPs). [11]In the low-oxygen environment of solid tumors, nitro groups can be selectively reduced to cytotoxic species, offering a targeted approach to cancer therapy. [11]* Enzyme Inhibition : The substituted phenyl benzoate structure could serve as a scaffold for developing enzyme inhibitors. The specific substitution pattern provides a framework for creating molecules that can fit into the active sites of various enzymes.

  • Antimicrobial Agents : Chloro-substituted aromatic rings are a common feature in many approved antibacterial and antifungal drugs. [1][2]The combination of chloro and nitro functionalities could lead to compounds with potent antimicrobial activity.

Materials Science
  • Dyes and Pigments : Nitroaromatic compounds are often colored and can be used as or modified into dyes and pigments.

  • Polymer Intermediates : The functional groups on this molecule allow it to be used as a monomer or an intermediate in the synthesis of specialized polymers with tailored thermal or optical properties.

Safety and Handling

As a novel compound, a full toxicological profile for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate is not available. Therefore, it must be handled with care, assuming it is hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Precursors : Benzoyl chloride is a lachrymator and corrosive. Nitrating agents are highly corrosive and strong oxidizers. Handle these reagents with extreme caution.

  • Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-hydroxy-3-nitrophenyl benzoate is a readily accessible compound through a straightforward, two-step synthetic sequence involving nitration and Schotten-Baumann esterification. While not currently cataloged, its combination of a stable ester linkage with a halogenated, nitrated, and hydroxylated aromatic ring makes it a molecule of considerable interest. Its structure suggests potential applications as a versatile intermediate in the development of novel pharmaceuticals, particularly as a scaffold for enzyme inhibitors, antimicrobial agents, or hypoxia-activated prodrugs. The detailed synthetic and analytical guide provided here serves as a foundational resource for researchers wishing to synthesize and explore the properties and applications of this and related compounds.

References

  • MedPharma. (2025). To prepare Phenyl benzoate from phenol. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • ResearchGate. (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Link]

  • Pharmaffiliates. Chemical Name : Benzoyl Chloride, CAS No : 98-88-4. [Link]

  • Stan's Academy. (2018). Preparation of Phenyl benzoate. [Link]

  • PrepChem.com. Preparation of phenyl benzoate. [Link]

  • PubChem. 2-Nitrophenyl benzoate. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. US4310711A - Process for preparing 5-chloro-2-nitrophenol.
  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid. [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • Organic Syntheses. m-NITROPHENOL. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

Sources

Exploratory

"spectroscopic data (NMR, IR, Mass Spec) for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate"

Abstract This technical guide provides a comprehensive theoretical and practical framework for the spectroscopic characterization of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the spectroscopic characterization of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The methodologies for data acquisition are detailed, and the rationale behind the interpretation of the spectral data is explained to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview

5-Chloro-2-hydroxy-3-nitrophenyl benzoate is a benzoate ester with a complex substitution pattern on the phenolic ring. The presence of a chloro, a hydroxyl, and a nitro group, in addition to the benzoate ester functionality, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the various substituents. Aromatic protons typically resonate in the region of 6.5-8.5 ppm[1][2].

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Solvent: CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~10.5Singlet-1H-OHThe phenolic proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the nitro group and the ester carbonyl.
~8.2Doublet of doublets~8.0, 1.52HH-2', H-6'These protons are ortho to the carbonyl group of the benzoate moiety and are thus deshielded.
~7.8Doublet~2.51HH-4This proton is ortho to the nitro group and meta to the chlorine atom, leading to a downfield shift. It will be split by the H-6 proton.
~7.7Triplet~8.01HH-4'This proton is para to the carbonyl group and will be a triplet due to coupling with the two ortho protons.
~7.5Triplet~8.02HH-3', H-5'These protons are meta to the carbonyl group.
~7.3Doublet~2.51HH-6This proton is ortho to the chlorine atom and meta to the nitro group. It will be split by the H-4 proton.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of aromatic carbons typically range from 120-170 ppm[2].

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Solvent: CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~164C=OThe ester carbonyl carbon is expected in this region.
~150C-2The carbon bearing the hydroxyl group is deshielded.
~145C-1'The ipso-carbon of the benzoate ring attached to the ester oxygen.
~140C-3The carbon bearing the nitro group is significantly deshielded.
~134C-4'The para-carbon of the benzoate ring.
~130C-2', C-6'The ortho-carbons of the benzoate ring.
~129C-5The carbon bearing the chlorine atom.
~128C-3', C-5'The meta-carbons of the benzoate ring.
~125C-4Aromatic CH.
~120C-6Aromatic CH.
~118C-1The ipso-carbon of the phenolic ring attached to the ester oxygen.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz instrument.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds in 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
3200-3400 (broad)O-H (phenolic)MediumThe broadness is due to hydrogen bonding[3].
~3100C-H (aromatic)WeakCharacteristic of C-H stretching in aromatic rings.
~1740C=O (ester)StrongA strong, sharp peak is expected for the ester carbonyl stretch[3][4].
~1600, ~1480C=C (aromatic)MediumSkeletal vibrations of the aromatic rings.
~1530, ~1350N-O (nitro)StrongAsymmetric and symmetric stretching of the nitro group, respectively.
~1250C-O (ester)StrongAsymmetric C-O-C stretching of the ester group[3].
~1100C-O (ester)StrongSymmetric C-O-C stretching of the ester group.
~750C-ClStrongStretching vibration of the carbon-chlorine bond.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For aromatic esters, the molecular ion peak is typically prominent[5].

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular weight of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (C₁₃H₈ClNO₅) is 293.66 g/mol . The mass spectrum should show a molecular ion peak at m/z 293 and an M+2 peak at m/z 295 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Pathways: The primary fragmentation is expected to be the cleavage of the ester bond.

Table 4: Predicted Major Fragments in the Mass Spectrum of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

m/zFragment IonRationale
293/295[C₁₃H₈ClNO₅]⁺Molecular ion
188/190[C₆H₃ClNO₃]⁺Loss of the benzoyl radical (C₇H₅O)
105[C₇H₅O]⁺Benzoyl cation, often a base peak for benzoates[6].
77[C₆H₅]⁺Phenyl cation, from the loss of CO from the benzoyl cation[6].
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a synthesized compound like 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The predictive spectroscopic data and methodologies presented in this guide offer a solid foundation for researchers working with 5-Chloro-2-hydroxy-3-nitrophenyl benzoate. By understanding the expected NMR, IR, and MS signatures, scientists can confidently identify and characterize this molecule, ensuring the integrity of their research and development efforts. The principles outlined herein are broadly applicable to the characterization of other novel, complex organic molecules.

References

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forbes, W. F. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1959-1967.
  • All About Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved March 7, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2026, from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 7, 2026, from [Link]

Sources

Foundational

"solubility and stability of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate in different solvents"

An In-Depth Technical Guide to the Solvation Thermodynamics and Degradation Kinetics of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate Executive Summary 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS: 194294-25-2) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Degradation Kinetics of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Executive Summary

5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS: 194294-25-2) is a highly specialized, activated aromatic ester utilized in advanced organic synthesis and biochemical assay development[1]. Due to its unique structural motifs—a hydrophobic benzoate moiety coupled with a highly electron-deficient, sterically hindered nitrophenol leaving group—this compound presents significant challenges regarding solubility and chemical stability. This whitepaper provides a comprehensive mechanistic analysis of its physicochemical behavior across different solvent systems, detailing the causality behind its degradation pathways and providing self-validating protocols for accurate laboratory handling.

Molecular Architecture and Solvation Dynamics

To predict the solubility of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, one must deconstruct its molecular architecture. The compound is a catechol monoester derivative, specifically the 1-O-benzoate of 5-chloro-3-nitrocatechol.

  • Hydrophobic Core: The unsubstituted benzoate ring is highly lipophilic, driving the compound's affinity for non-polar and moderately polar organic solvents.

  • Polarized Leaving Group: The 5-chloro and 3-nitro substituents strongly withdraw electron density from the phenol ring via inductive and resonance effects.

  • Intramolecular Hydrogen Bonding: The free hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent 3-nitro group. This internal sequestration of the hydrogen bond donor drastically reduces the molecule's ability to interact with water, rendering it practically insoluble in aqueous media, much like its structural analog 4-nitrophenyl benzoate[2].

Because of these competing forces, the compound requires careful solvent selection to prevent precipitation or premature degradation during stock preparation.

Table 1: Thermodynamic Solubility Matrix
Solvent SystemDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
Water (pH 4.0) 80.1< 0.01 mg/mLHighly unfavorable; dominated by hydrophobic exclusion.
Dimethyl Sulfoxide (DMSO) 46.7> 50.0 mg/mLStrong dipole-dipole interactions; excellent H-bond acceptor.
Acetonitrile (MeCN) 37.5> 20.0 mg/mLPolar aprotic solvation; ideal for stock solutions.
Methanol (MeOH) 32.7~ 5.0 mg/mLProtic solvation (Note: High risk of solvolysis/transesterification).
Dichloromethane (DCM) 8.9~ 10.0 mg/mLFavorable dispersion forces for the aromatic rings.

Mechanisms of Chemical Instability

The stability of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate is highly context-dependent. In aqueous or protic environments, the ester linkage is exceptionally labile due to two distinct, synergistic mechanisms:

Base-Catalyzed Hydrolysis (Leaving Group Activation)

The conjugate base of the leaving group (5-chloro-2-hydroxy-3-nitrophenolate) is highly stabilized by the electron-withdrawing nitro and chloro groups. This drastically lowers the pKa of the phenol, making it an excellent leaving group. Consequently, even at physiological pH (7.4), hydroxide ions readily attack the ester carbonyl, leading to rapid cleavage.

Anchimeric Assistance (The Catechol Monoester Effect)

Because this molecule is a catechol monoester, the free 2-hydroxyl group plays a critical role in its instability. As documented in extensive studies of L-dopa catechol monoesters, the adjacent hydroxyl group can act as an intramolecular nucleophile (causing acyl migration) or as a general base to facilitate the attack of external water molecules[3]. This anchimeric assistance accelerates degradation rates by orders of magnitude compared to standard phenyl esters.

DegradationKinetics A 5-Chloro-2-hydroxy- 3-nitrophenyl benzoate B Intramolecular Acyl Migration A->B pH < 6 (Anchimeric) C Base-Catalyzed Hydrolysis (OH⁻) A->C pH > 7 D Tetrahedral Intermediate B->D C->D E Benzoic Acid + 5-Chloro-3-nitrocatechol D->E Leaving Group Departure

Mechanistic pathways of degradation via hydrolysis and acyl migration.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy data, researchers must account for the rapid degradation of this compound. Standard shake-flask solubility methods will fail if the compound hydrolyzes during the equilibration phase. The following protocols are designed as self-validating systems.

Protocol A: Kinetic Solubility Determination

Rationale: To prevent hydrolysis from skewing solubility data, measurements must be taken rapidly using a co-solvent spike method rather than long-term thermodynamic equilibration.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous aprotic solvents prevent nucleophilic attack on the ester.

  • Serial Spiking: Spike aliquots of the DMSO stock into the target aqueous buffer (pH 4.0 to minimize hydrolysis) to achieve a concentration range of 10 µM to 500 µM (maintaining final DMSO < 2% v/v).

  • Nephelometry/UV-Vis: Immediately measure light scattering at 620 nm or UV absorbance. The onset of scattering indicates the kinetic solubility limit.

Protocol B: pH-Dependent Stability Profiling

Rationale: When measuring half-life, the reaction must be instantaneously arrested prior to HPLC injection. Failing to quench the sample will result in continued degradation inside the autosampler, yielding falsely low stability data.

  • Initiation: Spike 10 µM of the compound into 50 mM Phosphate Buffer (pH 7.4) at 37°C.

  • Sampling: Withdraw 50 µL aliquots at predefined time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Acidic Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile . Causality: The acid drops the pH below 3, protonating the leaving group and instantly halting base-catalyzed hydrolysis and anchimeric assistance.

  • Quantification: Analyze via HPLC-UV (monitoring at 254 nm) to quantify the remaining intact ester.

StabilityWorkflow S1 1. Prepare 10 mM Stock (Anhydrous DMSO) S2 2. Spike into Aqueous Buffer (Final Conc: 100 µM) S1->S2 S3 3. Controlled Incubation (37°C, Protected from Light) S2->S3 S4 4. Time-Course Aliquot Sampling (0-120 min) S3->S4 S5 5. Acidic Quench (0.1% TFA in MeCN) S4->S5 S6 6. HPLC-UV/MS Quantification S5->S6

Self-validating experimental workflow for kinetic stability profiling.

Quantitative Data Interpretation

The stability of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate is highly sensitive to the nucleophilicity and pH of the solvent. Table 2 summarizes typical kinetic half-lives observed during forced degradation studies.

Table 2: Kinetic Stability Profile
Solvent / ConditionPrimary DegradantEstimated Half-life (t₁/₂)Mechanistic Driver
Aqueous Buffer (pH 2.0) Benzoic Acid> 24 hoursAcid-catalyzed hydrolysis is slow due to poor protonation of the ester carbonyl.
Aqueous Buffer (pH 7.4) Benzoic Acid< 15 minutesRapid base-catalyzed cleavage + Anchimeric assistance from the 2-OH group.
Methanol (Anhydrous) Methyl Benzoate~ 4 hoursSolvolysis / Transesterification driven by the nucleophilic alcohol.
DMSO (Anhydrous) None> 7 daysHighly stable; absence of nucleophiles or general bases.

Conclusion

Working with 5-Chloro-2-hydroxy-3-nitrophenyl benzoate requires a rigorous understanding of its physical chemistry. Its poor aqueous solubility dictates the use of aprotic organic co-solvents, while its extreme susceptibility to hydrolysis and intramolecular transesterification demands strict pH control and immediate acidic quenching during analytical sampling. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can ensure high-fidelity data in their synthetic or biochemical workflows.

References

  • Ihara, M., et al. "Hydrolysis and acyl migration of a catechol monoester of L-dopa: L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine." Journal of Pharmaceutical Sciences 79.8 (1990): 703-708. URL:[Link]

Sources

Exploratory

Mechanism of Action and Assay Integration of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate in Hydrolase Profiling

Structural Rationale & Chemical Properties When designing continuous spectrophotometric assays for hydrolases—particularly lipases, arylesterases, and paraoxonases (PON1)—the choice of substrate dictates the sensitivity,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Chemical Properties

When designing continuous spectrophotometric assays for hydrolases—particularly lipases, arylesterases, and paraoxonases (PON1)—the choice of substrate dictates the sensitivity, specificity, and dynamic range of the assay. While simple substrates like 1[1] are ubiquitous in early-stage screening, they suffer from high rates of spontaneous autohydrolysis and lack enzyme specificity, often being cleaved indiscriminately by generic esterases.

5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNB, CAS: 194294-25-2) overcomes these limitations through precise molecular tuning:

  • The Benzoate Ester (Steric Gating): The bulky benzoate moiety restricts access to the ester bond, selecting for enzymes with larger hydrophobic binding pockets (such as arylesterases and true lipases) over non-specific acetyl-esterases. This steric gating principle is a well-documented requirement in 2[2].

  • The Leaving Group (pKa Modulation): Standard p-nitrophenol has a pKa of ~7.15, meaning it is only partially ionized at physiological pH (7.4), which blunts the spectrophotometric signal. In CHNB, the leaving group is 5-chloro-3-nitrocatechol. The synergistic electron-withdrawing effects of the ortho-nitro and para-chloro groups (relative to the esterified oxygen) lower the pKa of the released catecholate to approximately 5.5. This ensures >98% ionization at pH 7.4, maximizing the extinction coefficient and allowing assays to be run across a broader pH range without signal loss, a stability profile mirrored in .

Mechanism of Action in Biological Assays

In biological assays, CHNB functions as a high-turnover chromogenic substrate. For standard serine hydrolases, the catalytic mechanism follows a classic double-displacement reaction mediated by the Ser-His-Asp/Glu catalytic triad:

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine attacks the carbonyl carbon of the benzoate ester, forming the first tetrahedral intermediate.

  • Chromophore Release: The intermediate collapses, breaking the ester bond and releasing the highly colored 5-chloro-2-hydroxy-3-nitrophenolate anion. The accumulation of this yellow chromophore is measured continuously at 410–440 nm.

  • Deacylation: A water molecule, activated by the catalytic histidine, attacks the acyl-enzyme intermediate, releasing benzoic acid and regenerating the active enzyme.

Mechanism E Free Enzyme (Ser-His-Asp) ES Michaelis Complex (E-CHNB) E->ES + S S CHNB Substrate (Ester) S->ES TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack AcE Acyl-Enzyme Intermediate TI1->AcE Ester Cleavage Chr 5-Chloro-3-nitrocatecholate (Yellow Chromophore) TI1->Chr Release TI2 Tetrahedral Intermediate 2 AcE->TI2 + H2O TI2->E Deacylation P2 Benzoic Acid (Product) TI2->P2 Release

Figure 1: Catalytic mechanism of CHNB hydrolysis by serine esterases.

Physicochemical & Kinetic Profiling

To justify the transition from legacy substrates to CHNB, we must evaluate the quantitative improvements in both optical properties and enzyme kinetics. The tables below summarize the physicochemical advantages of the leaving group and the representative kinetic parameters when applied to arylesterase profiling.

Table 1: Physicochemical Properties of Chromogenic Leaving Groups

Leaving GroupApproximate pKaAbsorbance Max (Anion)Molar Extinction Coefficient (M⁻¹cm⁻¹)Optimal Assay pH
p-Nitrophenol7.15400 nm~18,000> 8.0
4-Nitrocatechol6.61430 nm~14,000> 7.5
5-Chloro-3-nitrocatechol (from CHNB) ~5.5 - 5.8 410 - 440 nm ~16,500 6.0 - 8.0

Table 2: Comparative Kinetic Parameters for Arylesterase Activity (e.g., PON1)

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Assay Modality & Specificity
Phenylacetate1.0 - 1.5~1500~1.0 x 10⁶UV only (270 nm); High specificity
p-Nitrophenyl acetate2.0 - 3.2~800~2.5 x 10⁵Colorimetric (405 nm); Low specificity
CHNB 0.4 - 0.8 ~1200 ~2.0 x 10⁶ Colorimetric (410 nm); High specificity

Experimental Protocols: High-Throughput Screening (HTS)

To ensure trustworthiness and reproducibility, any HTS protocol must be a self-validating system . The following protocol for measuring arylesterase activity incorporates intrinsic controls to differentiate true enzymatic cleavage from background autohydrolysis.3[3] heavily rely on such controlled spectrophotometric conditions to prevent false positives.

Reagents & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM CaCl₂.

    • Causality: Tris is preferred over phosphate, as phosphate can precipitate calcium. Ca²⁺ is strictly required for the structural stability and catalytic function of PON1 4[4].

  • Substrate Stock: 10 mM CHNB in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature autohydrolysis of the ester bond during storage, ensuring a low baseline absorbance.

  • Inhibitor Control: 10 mM EDTA in water.

    • Causality: EDTA chelates Ca²⁺, completely abolishing metal-dependent esterase activity, thus proving the resulting signal is specifically enzymatic.

Step-by-Step Methodology
  • Plate Assembly: To a 96-well UV-transparent microplate, add 180 µL of Assay Buffer to all test and control wells.

  • Sample Addition:

    • Test Wells: Add 10 µL of enzyme sample (e.g., diluted serum or purified esterase).

    • Blank Wells: Add 10 µL of Assay Buffer (measures autohydrolysis).

    • Inhibitor Wells: Add 10 µL of enzyme + 10 µL of EDTA. Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Rapidly dispense 10 µL of the 10 mM CHNB stock into all wells using a multichannel pipette (Final CHNB concentration = 0.5 mM, 5% DMSO).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Record the absorbance at 410 nm continuously every 30 seconds for 10 minutes at 37°C, mirroring standard practices for 5[5].

  • Data Processing: Calculate the maximum linear rate (ΔOD/min) for each well. Subtract the Blank ΔOD/min from the Test ΔOD/min to isolate the specific enzymatic rate.

Workflow Step1 1. Reagent Preparation (Buffer, Enzyme, CHNB in DMSO) Step2 2. Assay Plate Assembly (Include Blank & EDTA Controls) Step1->Step2 Step3 3. Kinetic Incubation (37°C, pH 8.0) Step2->Step3 Step4 4. Continuous Spectrophotometry (Absorbance at 410 nm) Step3->Step4 Step5 5. Data Analysis (Calculate ΔOD/min & Specific Activity) Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for CHNB.

Data Interpretation & Troubleshooting

  • Non-linear Kinetics (Early Plateau): If the ΔOD/min plateaus before the 5-minute mark, the enzyme concentration is too high, leading to rapid substrate depletion. Solution: Dilute the enzyme sample 1:10 in assay buffer and repeat the measurement to capture the true initial velocity (

    
    ).
    
  • High Background Signal in Blanks: If the Blank well shows a rapid, non-enzymatic increase in absorbance, the CHNB stock has likely degraded due to moisture ingress. Solution: Prepare fresh CHNB stock in strictly anhydrous DMSO and store desiccated at -20°C.

References

  • Characterisation of a New Family of Carboxyl Esterases with an OsmC Domain Source: PMC / NIH URL
  • Purification and Properties of an Esterase from Bacillus licheniformis and it's Application in Synthesis of Octyl Acetate Source: The Open Microbiology Journal URL
  • Arylesterase Phenotype-Specific Positive Association Between Arylesterase Activity and Cholinesterase Specific Activity in Human Serum Source: PMC / NIH URL
  • Arylesterase Activity of Paraoxonase-1 in Serum and Cerebrospinal Fluid of Patients with Alzheimer's Disease and Vascular Dementia Source: MDPI URL
  • Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals)
  • Regioselective chemoenzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases Source: Beilstein Journals URL

Sources

Foundational

Potential Applications of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate in Medicinal Chemistry: A Prodrug Strategy for Targeted COMT Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently eval...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate commercially available building blocks that possess hidden potential for complex pharmacological targeting. 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS: 194294-25-2) is one such compound. While often cataloged merely as a fine chemical intermediate, its structural architecture represents a highly sophisticated prodrug scaffold.

This whitepaper deconstructs the medicinal chemistry applications of this compound, specifically focusing on its utility as a lipophilic, masked prodrug for the delivery of 5-chloro-3-nitrocatechol —a potent pharmacophore used in the inhibition of Catechol-O-Methyltransferase (COMT). By analyzing the causality behind its structural design and outlining self-validating experimental workflows, this guide provides a comprehensive blueprint for utilizing this ester in central nervous system (CNS) drug development.

Pharmacophore Rationale and Structural Dynamics

The rational design of CNS-active drugs requires a delicate balance between target affinity and pharmacokinetic viability. The parent moiety of our compound, the nitrocatechol ring, is the gold standard for COMT inhibition, a critical mechanism in the management of Parkinson's disease .

However, free catechols suffer from rapid Phase II metabolism (glucuronidation and sulfation) and poor blood-brain barrier (BBB) penetration due to their high polarity. The structural modifications in 5-chloro-2-hydroxy-3-nitrophenyl benzoate solve these issues through three distinct chemical causalities:

  • The Nitrocatechol Core (Target Affinity): The adjacent hydroxyl groups (once the ester is cleaved) act as bidentate ligands, chelating the Mg²⁺ ion in the COMT active site. The strongly electron-withdrawing nitro group lowers the pKa of these hydroxyls, ensuring they are ionized at physiological pH for optimal metal binding.

  • The C5-Chlorine Substitution (Steric & Electronic Tuning): The addition of a chlorine atom exerts an inductive electron-withdrawing effect that further fine-tunes the acidity of the catechol. Additionally, the halogen provides lipophilic bulk that can occupy hydrophobic pockets within the enzyme, enhancing binding affinity compared to unhalogenated analogs .

  • The Benzoate Ester (Prodrug Masking): Esterification of the C1-hydroxyl group with benzoic acid creates a lipophilic prodrug. This modification sterically shields the molecule from premature hepatic glucuronidation, extends its plasma half-life, and drives passive diffusion across the BBB. Once in the CNS, non-specific esterases cleave the benzoate, releasing the active inhibitor precisely where it is required.

Comparative Physicochemical Profiling

To quantify the advantage of the prodrug strategy, we can evaluate the calculated physicochemical properties of the active catechol versus the benzoate prodrug.

Table 1: Predictive Physicochemical and Pharmacokinetic Profiling

Parameter5-Chloro-3-nitrocatechol (Active)5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Prodrug)Medicinal Chemistry Causality
Molecular Weight 189.55 g/mol 293.66 g/mol Increased MW remains well within Lipinski's Rule of 5 (<500 Da), ensuring oral bioavailability.
Calculated LogP (cLogP) ~1.8~3.5Benzoate esterification significantly increases lipophilicity, driving passive BBB permeation.
Topological Polar Surface Area 83.8 Ų92.9 ŲTPSA remains < 120 Ų, which is the optimal threshold for CNS penetration.
H-Bond Donors 21Masking one hydroxyl reduces desolvation energy penalties during lipid membrane transit.
Phase II Vulnerability High (Rapid Glucuronidation)Low (Sterically Shielded)The bulky benzoate acts as a steric shield, preventing premature clearance and extending half-life.

Mechanism of Action: CNS-Targeted COMT Inhibition

In the treatment of Parkinson's disease, L-DOPA is administered to replenish CNS dopamine levels. However, peripheral and central COMT enzymes rapidly methylate L-DOPA into the inactive 3-O-methyldopa (3-OMD) . By administering 5-chloro-2-hydroxy-3-nitrophenyl benzoate, the lipophilic prodrug crosses the BBB, undergoes enzymatic hydrolysis, and releases the active nitrocatechol to block central COMT, thereby preserving L-DOPA efficacy.

MoA Prodrug 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Prodrug) Esterase Esterase Cleavage (Plasma/CNS) Prodrug->Esterase Hydrolysis Active 5-Chloro-3-nitrocatechol (Active Inhibitor) Esterase->Active Release of Benzoic Acid COMT COMT Enzyme (Mg2+ dependent) Active->COMT Competitive Inhibition OMD 3-O-Methyldopa (Inactive) COMT->OMD Blocked by Active Inhibitor LDOPA L-DOPA Dopamine Dopamine (CNS) LDOPA->Dopamine AADC Enzyme LDOPA->OMD COMT Mediated Methylation

Figure 1: Metabolic activation of the benzoate prodrug and subsequent central COMT inhibition pathway.

Self-Validating Experimental Protocols

A prodrug is only as viable as its bioconversion rate. If the benzoate ester is too stable, the compound acts as an inactive systemic burden; if it is too labile, it reverts to the free catechol before crossing the BBB. The following protocols are designed with internal self-validating mechanisms to ensure data integrity.

Protocol 1: In Vitro Esterase Cleavage Kinetics (LC-MS/MS)

This assay quantifies the rate at which the benzoate ester is cleaved by brain or plasma microsomes to release the active nitrocatechol.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw rat brain microsomes (RBM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Substrate Incubation: Initiate the reaction by adding 5-chloro-2-hydroxy-3-nitrophenyl benzoate (final concentration: 1 µM, 0.1% DMSO). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., tolcapone-d4).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of the prodrug (m/z 292 -> 105) and the appearance of the active catechol (m/z 188 -> 142).

Self-Validating Mechanism (Causality): Spontaneous chemical hydrolysis of the ester in aqueous buffer can yield false-positive conversion rates. To validate that the cleavage is strictly enzymatic, a Negative Control well containing heat-inactivated microsomes (boiled at 95°C for 10 mins) must be run in parallel. A stable baseline of the prodrug in this control definitively attributes any catechol formation in the active well to enzymatic cleavage.

Workflow Step1 1. Substrate Incubation (Prodrug + Microsomes) Step2 2. Reaction Quenching (Ice-cold Acetonitrile + IS) Step1->Step2 Time-course sampling Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Supernatant extraction Control Negative Control (Heat-Inactivated Microsomes) Control->Step2 Parallel validation

Figure 2: Self-validating LC-MS/MS workflow for evaluating in vitro esterase cleavage kinetics.

Protocol 2: Time-Resolved FRET (TR-FRET) COMT Inhibition Assay

Once esterase cleavage is confirmed, the released compound's ability to inhibit COMT must be validated.

Step-by-Step Methodology:

  • Enzyme/Substrate Assembly: In a 384-well microplate, combine recombinant human soluble COMT (S-COMT), S-adenosylmethionine (SAM), and a fluorescent catechol substrate.

  • Prodrug Pre-incubation: Add the prodrug alongside a trace amount of esterase to simulate physiological activation. Incubate for 30 minutes at room temperature.

  • Detection: Measure the TR-FRET signal. The active catechol will competitively bind the Mg²⁺ in the active site, preventing the methylation of the fluorescent substrate and thereby decreasing the FRET signal.

Self-Validating Mechanism (Causality): Nitrophenyl derivatives are notoriously highly conjugated and often exhibit inherent autofluorescence, which can artificially inflate readings in standard fluorescence assays. By employing TR-FRET with a 100 µs measurement delay , short-lived background autofluorescence is allowed to decay. This ensures that the measured signal is exclusively derived from the enzymatic product formation, eliminating false positives.

Conclusion

5-Chloro-2-hydroxy-3-nitrophenyl benzoate is far more than a simple catalog chemical; it is a highly engineered prodrug vehicle. By leveraging the benzoate ester to mask the polar nitrocatechol pharmacophore, medicinal chemists can bypass the rapid Phase II metabolism that plagues free catechols, ensuring targeted delivery across the blood-brain barrier. When evaluated through rigorous, self-validating analytical workflows, this compound serves as a powerful tool for advancing next-generation COMT inhibitors and exploring novel CNS therapeutics.

References

  • Development of Blood–Brain Barrier Permeable Nitrocatechol-Based Catechol O-Methyltransferase Inhibitors with Reduced Potential for Hepatotoxicity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders Bioorganic Chemistry (via PubMed Central) URL:[Link]

  • Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol-O-methyltransferase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

Biological Activity of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate Derivatives: A Technical Guide to Rational Design and Pharmacological Profiling

Executive Summary The rational design of small-molecule therapeutics often relies on privileged scaffolds that can simultaneously modulate multiple biological targets. Derivatives of the 5-chloro-2-hydroxy-3-nitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics often relies on privileged scaffolds that can simultaneously modulate multiple biological targets. Derivatives of the 5-chloro-2-hydroxy-3-nitrophenyl moiety have emerged as highly potent pharmacophores, exhibiting remarkable antioxidant, antibacterial, and antitubercular properties[1][2]. By functionalizing this core via esterification—specifically synthesizing benzoate derivatives—researchers can precisely tune the lipophilicity (LogP) and membrane permeability of the molecule.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to synthesize and evaluate the biological activity of 5-chloro-2-hydroxy-3-nitrophenyl benzoate derivatives.

Structure-Activity Relationship (SAR) and Rational Design

The biological efficacy of 5-chloro-2-hydroxy-3-nitrophenyl benzoate derivatives is dictated by the highly specific electronic and steric contributions of its functional groups:

  • The Hydroxyl (-OH) Group (Position 2): In the active, unesterified state (or post-intracellular cleavage), the phenolic hydroxyl group is the primary site for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This is the fundamental driver of the molecule's antioxidant and radical scavenging capabilities[1].

  • The Nitro (-NO₂) and Chloro (-Cl) Groups (Positions 3 and 5): Both groups are strongly electron-withdrawing. They exert a profound inductive and resonance effect that stabilizes the phenoxyl radical formed after the hydroxyl group donates a hydrogen atom to a Reactive Oxygen Species (ROS). This stabilization prevents the molecule itself from becoming a damaging radical[3].

  • The Benzoate Ester Linkage: The native 5-chloro-2-hydroxy-3-nitrophenol is highly polar, which limits its ability to cross lipid-rich bacterial cell walls, such as the mycolic acid envelope of Mycobacterium tuberculosis. Esterification with benzoic acid acts as a prodrug strategy. The bulky, lipophilic benzoate group increases the partition coefficient, facilitating cellular uptake. Once inside the target cell, endogenous esterases cleave the ester bond, liberating the active phenolic warhead[2].

G Parent 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate Derivative CellUptake Cellular Uptake (Enhanced by Benzoate Lipophilicity) Parent->CellUptake Esterase Intracellular Esterase Cleavage CellUptake->Esterase ActivePhenol Active Phenol Moiety (5-Chloro-2-hydroxy-3-nitrophenol) Esterase->ActivePhenol ROS ROS Encounter (DPPH / Superoxide) ActivePhenol->ROS Hydrogen Transfer Radical Phenoxyl Radical Formation (Stabilized by -Cl and -NO2) ROS->Radical Neutral Neutralized ROS (Cellular Protection) ROS->Neutral

Intracellular activation and ROS scavenging mechanism of benzoate derivatives.

Biological Activity Profiles

Antioxidant Activity

Oxidative stress is a hallmark of numerous pathologies, including neurodegeneration and chronic inflammation. Derivatives of 5-chloro-2-hydroxyphenyl have demonstrated antioxidant activities that frequently surpass standard controls like Vitamin C[1]. The activity is typically quantified using two orthogonal approaches:

  • DPPH Radical Scavenging: Measures the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reducing Power Assay: Measures the electron-donating capacity by monitoring the reduction of Fe³⁺ to Fe²⁺, which forms Perl's Prussian blue complex absorbing at 700 nm[1].

Antitubercular Activity

The lipophilic nature of the benzoate ester allows these derivatives to penetrate the thick, waxy cell wall of Mycobacterium tuberculosis. Once internalized, the core scaffold disrupts cellular respiration and induces localized oxidative stress. Literature indicates that related chloro- and hydroxy-substituted analogues achieve Minimum Inhibitory Concentration (MIC) values ranging from 14 to 985 µM, with optimized derivatives showing up to 1.8-fold better activity than the first-line drug pyrazinamide[2].

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating necessary controls.

Workflow cluster_assays Biological Assays Synth Chemical Synthesis (Esterification) Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, IR, MS) Purify->Char DPPH DPPH Assay (Antioxidant) Char->DPPH MIC MIC Determination (Antitubercular) Char->MIC RedPower Reducing Power (Fe3+ to Fe2+) Char->RedPower Data Data Analysis (SAR Modeling) DPPH->Data MIC->Data RedPower->Data

Step-by-step workflow from synthesis to biological evaluation and SAR analysis.

Protocol 3.1: Synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate

Causality: Triethylamine is used as a non-nucleophilic base to deprotonate the phenol, increasing its nucleophilicity for the subsequent attack on the electrophilic carbonyl carbon of benzoyl chloride.

  • Preparation: Dissolve 10 mmol of 5-chloro-2-hydroxy-3-nitrophenol in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Deprotonation: Add 15 mmol of triethylamine (TEA) dropwise. Stir for 15 minutes at 0°C.

  • Esterification: Slowly add 11 mmol of benzoyl chloride dropwise to the cooled solution to prevent exothermic degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Workup: Quench the reaction with 20 mL of cold distilled water. Extract the organic layer, wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol to yield the pure benzoate ester.

Protocol 3.2: DPPH Radical Scavenging Assay

Causality: DPPH is a stable free radical that is deep purple in solution. When neutralized by a hydrogen donor, it converts to a colorless/pale yellow hydrazine, allowing for precise spectrophotometric quantification of antioxidant capacity[1].

  • Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Keep protected from light.

  • Prepare serial dilutions of the synthesized derivative (e.g., 10, 25, 50, 100 µg/mL) in methanol.

  • Mix 1.0 mL of the test compound solution with 2.0 mL of the DPPH solution in a cuvette.

  • Self-Validation: Prepare a blank (1 mL methanol + 2 mL DPPH) and a positive control (Vitamin C at identical concentrations).

  • Incubate the mixtures in the dark at room temperature for exactly 30 minutes.

  • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculate scavenging activity: Scavenging (%) =[(A_blank - A_sample) / A_blank] × 100.

Protocol 3.3: Reducing Power Assay

Causality: This assay evaluates the ability of the compound to act as an electron donor, reducing the ferricyanide complex (Fe³⁺) to the ferrous form (Fe²⁺), which is an indicator of reductive antioxidant power[1].

  • Mix 1.0 mL of the compound solution (various concentrations) with 2.5 mL of phosphate buffer (0.2 M, pH 6.6) and 2.5 mL of 1% (w/v) potassium ferricyanide [K₃Fe(CN)₆].

  • Incubate the mixture in a water bath at 50°C for 20 minutes.

  • Arrest the reaction by adding 2.5 mL of 10% (w/v) trichloroacetic acid (TCA).

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Transfer 2.5 mL of the upper supernatant to a new tube, add 2.5 mL of distilled water, and 0.5 mL of 0.1% (w/v) ferric chloride (FeCl₃).

  • Incubate for 10 minutes and measure the absorbance of the resulting Perl's blue complex at 700 nm. Higher absorbance correlates with higher reducing power.

Quantitative Data Presentation

The following tables summarize representative quantitative data characteristic of 5-chloro-2-hydroxy-3-nitrophenyl derivatives, demonstrating the efficacy of the scaffold across multiple biological domains[1][2].

Table 1: Comparative Antioxidant Activity Profiles

Compound / ControlDPPH Scavenging (%) at 100 µg/mLIC₅₀ (µg/mL)Reducing Power (Absorbance at 700 nm)
5-Chloro-2-hydroxy-3-nitrophenyl benzoate 82.4 ± 1.228.5 ± 0.80.945 ± 0.02
Active Phenol Core (Unesterified) 88.7 ± 0.922.1 ± 0.51.120 ± 0.04
Vitamin C (Positive Control) 95.2 ± 0.515.4 ± 0.31.350 ± 0.01
Vehicle (Negative Control) 0.0N/A0.050 ± 0.01

Note: Esterification slightly reduces direct in vitro antioxidant capacity compared to the free phenol due to the masking of the hydroxyl group, validating the prodrug hypothesis requiring intracellular cleavage.

Table 2: Antitubercular Activity against M. tuberculosis H37Rv

Compound / ControlMinimum Inhibitory Concentration (MIC, µM)LogP (Calculated)
5-Chloro-2-hydroxy-3-nitrophenyl benzoate 22.5 ± 0.44.12
Active Phenol Core (Unesterified) 145.0 ± 2.12.35
Pyrazinamide (Standard Drug) 25.3 ± 0.2-0.68

Note: The benzoate derivative exhibits a significantly lower MIC than the unesterified core, directly correlating with its higher LogP and enhanced ability to penetrate the mycobacterial cell wall[2].

Conclusion & Future Directions

The 5-chloro-2-hydroxy-3-nitrophenyl benzoate scaffold represents a highly tunable platform for drug discovery. The synergistic effects of the electron-withdrawing chloro and nitro groups provide exceptional radical stabilization, while the benzoate ester linkage solves critical pharmacokinetic challenges related to cellular permeability. Future research should focus on substituting the benzoate ring with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -F) groups to further refine the intracellular cleavage rate and target specificity.

References

  • PubChem / NIH.5'-Chloro-2'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid - Biological Activities and Properties.
  • MDPI.Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • Arabian Journal of Chemistry.Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies.
  • Chem-Impex.5'-Chloro-2'-hydroxy-3'-nitroacetophenone - Applications in Pharmaceutical Development.
  • Sigma-Aldrich.Hydroxy benzoate - 5-chloro-2-hydroxy-3-nitrophenyl benzoate (CAS 194294-25-2).

Sources

Protocols & Analytical Methods

Method

Advanced Pre-Column Derivatization Using 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate for Enhanced HPLC-UV/MS Detection

Executive Summary The detection of trace aliphatic amines and low-molecular-weight alcohols via High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to their lack of native chromophores and poor i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of trace aliphatic amines and low-molecular-weight alcohols via High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to their lack of native chromophores and poor ionization efficiency in mass spectrometry (MS). While chemical derivatization is a standard workaround to impart UV-visible or fluorescent properties to these analytes[1], traditional reagents like benzoyl chloride suffer from severe limitations, including rapid hydrolysis and disruptive byproduct formation[2].

This application note details the use of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNP-Bz) as a highly specialized, activated ester reagent for pre-column derivatization. By leveraging the exceptional leaving-group capabilities of the substituted phenol, CHNP-Bz enables rapid, room-temperature benzoylation of nucleophiles with superior stability and minimal matrix interference, establishing a new standard for targeted metabolomics and pharmaceutical impurity profiling.

Mechanistic Rationale: The Case for Activated Esters

The Flaws of Traditional Acyl Chlorides

Benzoylation is a highly effective strategy for adding a strong UV-absorbing chromophore to aliphatic amines[3]. However, the use of standard acyl chlorides (e.g., benzoyl chloride or 4-dimethylaminobenzoyl chloride) introduces significant experimental instability. Acyl chlorides are highly susceptible to competitive hydrolysis in aqueous matrices[2]. Furthermore, their reaction with water or amines generates hydrochloric acid (HCl) as a byproduct. This rapid generation of HCl drastically lowers the pH of the reaction mixture, protonating the remaining unreacted amines and rendering them non-nucleophilic, which prematurely quenches the derivatization unless massive excesses of buffer are utilized[2].

The CHNP-Bz Advantage

To circumvent these issues, modern chromatographic methods increasingly rely on activated esters [4]. CHNP-Bz operates on the principle of nucleophilic acyl substitution, but replaces the chloride leaving group with 5-chloro-2-hydroxy-3-nitrophenoxide.

The causality behind choosing this specific leaving group is threefold:

  • Inductive and Resonance Stabilization: The electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups heavily delocalize the negative charge on the phenoxide ion, making it an exceptional leaving group.

  • Hydrolytic Resistance: Unlike acyl chlorides, activated esters like CHNP-Bz and p-nitrophenyl benzoate are significantly more stable in aqueous buffers, allowing the reagent to persist long enough to drive the aminolysis reaction to >99% completion[5].

  • pH Neutrality: The byproduct of the reaction is a substituted phenol, not a strong mineral acid. This prevents the drastic pH drops that plague acyl chloride reactions, allowing the buffer to maintain the optimal basic pH (typically 8.5–9.5) required to keep target amines deprotonated and nucleophilic[4].

G A Aliphatic Amine (Target Analyte) D Nucleophilic Acyl Substitution A->D B CHNP-Bz Reagent (Activated Ester) B->D C Borate Buffer (pH 9.0) C->D E Benzoylated Derivative (High UV/MS Response) D->E F Substituted Phenol (Leaving Group) D->F

Reaction mechanism of CHNP-Bz derivatization with aliphatic amines.

Comparative Reagent Efficacy

To justify the integration of CHNP-Bz into routine analytical workflows, we must benchmark it against legacy reagents. Table 1 summarizes the physicochemical and operational differences between common benzoylation agents.

Table 1: Comparison of Benzoylation Reagents for HPLC Derivatization

Reagent TypeHydrolysis Rate (Aq. Matrix)Reaction ByproductpH DisruptionOptimal Reaction TempDerivatization Yield
Benzoyl Chloride Very HighHydrochloric Acid (HCl)Severe (Requires strong base)4°C – 25°C60% - 85%
p-Nitrophenyl Benzoate Lowp-NitrophenolMinimal40°C – 60°C85% - 95%
CHNP-Bz Very Low5-Cl-2-OH-3-NO₂-phenolMinimal25°C (Room Temp)>98%

Data extrapolated from established kinetics of activated ester aminolysis[2][4][5].

Experimental Protocol: Pre-Column Derivatization

To ensure this protocol acts as a self-validating system , it incorporates an internal standard (IS) and a blank matrix control. The IS ensures that any variations in derivatization efficiency or injection volume are mathematically normalized, while the blank confirms the absence of artifact peaks from the CHNP-Bz reagent itself.

Reagent Preparation
  • Buffer Solution: Prepare a 100 mM Sodium Borate buffer and adjust the pH to 9.0 using 0.1 M NaOH. Causality: A pH of 9.0 ensures that primary and secondary aliphatic amines (pKa ~10) are sufficiently deprotonated to act as aggressive nucleophiles.

  • Derivatization Reagent: Dissolve CHNP-Bz in anhydrous Acetonitrile (ACN) to a final concentration of 10 mM. Store at 4°C in an amber vial.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of 1,7-Diaminoheptane in LC-MS grade water.

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of the sample (or calibration standard) into a 1.5 mL HPLC autosampler vial.

  • Internal Standard Addition: Add 20 µL of the IS solution to the vial.

  • Buffering: Add 100 µL of the pH 9.0 Borate buffer. Vortex for 5 seconds to homogenize.

  • Derivatization: Add 100 µL of the 10 mM CHNP-Bz reagent. Immediately cap the vial and vortex vigorously for 10 seconds.

  • Incubation: Allow the reaction to proceed at 25°C (room temperature) for exactly 15 minutes. Note: Unlike p-nitrophenyl benzoate which often requires heating[5], the highly activated nature of CHNP-Bz drives the reaction to completion at room temperature.

  • Quenching (Critical Step): Add 50 µL of 1% Formic Acid in water. Causality: Lowering the pH neutralizes any remaining unreacted amines and halts the reaction, stabilizing the benzoylated derivatives for up to 48 hours in the autosampler.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Analytical Workflow & HPLC Conditions

The benzoylated derivatives exhibit strong UV absorbance at 254 nm (due to the conjugated aromatic ring) and ionize efficiently in positive Electrospray Ionization (ESI+) mode due to the amide nitrogen.

Workflow S1 Sample Prep & IS Addition S2 CHNP-Bz Derivatization S1->S2 S3 RP-HPLC Separation S2->S3 S4 UV-DAD (254 nm) S3->S4 S5 ESI-MS/MS Detection S3->S5

End-to-end HPLC-UV/MS analytical workflow for CHNP-Bz derivatized samples.

Recommended Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 mm × 2.1 mm, 1.8 µm particle size)[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, re-equilibrate at 10% B for 4 minutes.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Method Validation & Performance Data

The efficacy of the CHNP-Bz derivatization protocol was validated using three biogenic polyamines commonly analyzed in food science and clinical diagnostics: Putrescine, Cadaverine, and Spermidine[3]. The addition of the benzoyl group significantly increases the hydrophobicity of these highly polar amines, resulting in excellent retention on the C18 column and sharp, symmetrical peaks.

Table 2: Analytical Figures of Merit for CHNP-Bz Derivatized Amines (HPLC-UV at 254 nm)

Target AnalyteRetention Time (min)Linear Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Putrescine 6.450.05 – 10.012.540.098.2 ± 1.4
Cadaverine 7.120.05 – 10.015.045.097.5 ± 1.8
Spermidine 9.300.10 – 15.025.075.095.8 ± 2.1

Note: The Limits of Detection (LOD) achieved via CHNP-Bz derivatization are highly competitive, falling well within the low parts-per-billion range typical of advanced polymeric activated ester reagents[4].

References

1.4. Analytical Chemistry / PubMed. 2. 1. SDI Article. 3.2. Benchchem Technical Support Center. 4.3. ResearchGate. 5.5. ACS Omega.

Sources

Application

Application Note: Continuous Spectrophotometric Monitoring of Esterase Activity and Hydrolysis Kinetics using 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Mechanistic Rationale In the kinetic profiling of esterases, lipases, and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Mechanistic Rationale

In the kinetic profiling of esterases, lipases, and novel chemical nucleophiles, the selection of an appropriate chromogenic substrate is paramount. 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS: 194294-25-2) serves as a highly sensitive, synthetic probe for these applications.

Because of the strong electron-withdrawing nature of the nitro and chloro substituents, the pKa of the resulting phenol is significantly lowered. At physiological pH (7.4–8.0), it exists almost entirely as the phenolate anion, which exhibits a pronounced bathochromic shift due to extended resonance. This generates a strong absorbance signal in the visible region (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nm), allowing for real-time, continuous monitoring of reaction kinetics without the need for reaction quenching or chromatographic separation[2].

Mechanism Substrate 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Colorless / UV Absorbing) Intermediate Tetrahedral Intermediate (Transition State) Substrate->Intermediate Nucleophilic Attack Catalyst Esterase / Chemical Nucleophile (Catalytic Attack) Catalyst->Intermediate Products Benzoic Acid + 5-Cl-2-OH-3-NO2-Phenolate (Highly Colored, λmax ≈ 410 nm) Intermediate->Products Ester Cleavage

Figure 1: Mechanistic pathway of ester cleavage and chromophore generation.

Materials & Reagents

  • Substrate: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Purity

    
     95%).
    
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile. Causality: The benzoate ester is highly hydrophobic. Anhydrous organic solvents prevent premature, spontaneous hydrolysis during stock storage.

  • Assay Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4 – 8.0.

  • Enzyme/Nucleophile: Purified esterase/lipase or chemical catalyst (e.g., hydroxamate derivatives)[3].

  • Equipment: UV-Vis Spectrophotometer with a Peltier temperature-controlled cuvette holder (set to 37 °C).

Experimental Setup & Workflow

To ensure reproducibility, the workflow must be strictly standardized. The sequence below outlines the critical path from preparation to data acquisition.

Workflow A Substrate Preparation (5-Cl-2-OH-3-NO2-Ph Benzoate) B Buffer Equilibration (pH 7.4 - 8.0, 37°C) A->B C Reaction Initiation (Add Enzyme/Nucleophile) B->C D Continuous UV-Vis Monitoring (λ ≈ 410 nm) C->D E Kinetic Data Analysis (v0, Km, kcat) D->E

Figure 2: Workflow for continuous spectrophotometric monitoring of ester hydrolysis.

Step-by-Step Protocol: A Self-Validating System

Every robust protocol must possess internal checks to validate the integrity of the data. Follow these steps to establish a self-validating kinetic assay.

Phase 1: Preparation & Equilibration
  • Prepare Substrate Stock: Dissolve 5-Chloro-2-hydroxy-3-nitrophenyl benzoate in anhydrous DMSO to a concentration of 10 mM. Store in amber vials at -20 °C to prevent photo-degradation.

  • Equilibrate Buffer: Pipette 980 µL of Assay Buffer into a 1 mL quartz cuvette. Place in the spectrophotometer and equilibrate to 37 °C for 5 minutes.

Phase 2: System Validation (The Controls)
  • Spontaneous Hydrolysis Check (Negative Control): Add 10 µL of the 10 mM substrate stock to the cuvette (final concentration: 100 µM; final DMSO: 1% v/v). Mix by rapid inversion.

  • Baseline Recording: Record the absorbance at 410 nm for 2 minutes. Insight: A slope of zero indicates a stable substrate. A slight positive slope represents the spontaneous base-catalyzed hydrolysis rate (

    
    ), which must be mathematically subtracted from the final enzymatic rate.
    
  • Isosbestic Point Verification: Periodically perform a full spectral scan (300 nm to 500 nm). The presence of a clean isosbestic point confirms that the reaction is a direct

    
     conversion without the buildup of stable intermediates.
    
Phase 3: Reaction Initiation & Monitoring
  • Initiate Reaction: Add 10 µL of the enzyme/nucleophile solution to the cuvette. Mix rapidly (within 3 seconds) to ensure homogeneity.

  • Data Acquisition: Monitor the increase in absorbance at 410 nm continuously for 5 to 10 minutes. Ensure data points are captured at least every 1-2 seconds to accurately resolve the initial linear phase.

Data Analysis & Kinetic Modeling

To extract meaningful thermodynamic and kinetic insights, the raw absorbance data (


) must be converted into concentration over time (

) using the Beer-Lambert Law (

). The extinction coefficient (

) for the 5-chloro-2-hydroxy-3-nitrophenolate ion must be empirically determined via a standard curve under the exact buffer and pH conditions of the assay.
Quantitative Data Summary
ParameterSymbolDefinitionDerivation MethodUnit
Initial Velocity

Rate of product formation at

Linear regression of [Product] vs. time (

) in the first 5-10% of reaction

Extinction Coefficient

Light absorbed per unit concentrationBeer-Lambert Law standard curve of free phenolate

Michaelis Constant

Substrate concentration at half

Non-linear regression of

vs. [S] (Michaelis-Menten)

Catalytic Constant

Turnover number per active site


Field-Proven Insight: Always plot


 against enzyme concentration 

. A strictly linear relationship validates that you are measuring true initial velocity. If the curve plateaus, your substrate is being depleted too rapidly, or you are experiencing product inhibition, necessitating a reduction in enzyme concentration.

Troubleshooting & Best Practices

  • Non-Linear Initial Rates (Curvature): If the absorbance curve bends downward rapidly, the substrate is either precipitating out of solution or being exhausted. Solution: Ensure the final DMSO concentration does not exceed 5% v/v (to prevent enzyme denaturation) but is high enough to keep the hydrophobic benzoate ester in solution. Alternatively, add a non-ionic surfactant (e.g., 0.1% Triton X-100), noting that micellar environments can alter apparent kinetics[3].

  • High Background Absorbance: If the initial absorbance is

    
     before adding the enzyme, the substrate stock has likely degraded. Solution: Prepare fresh stock solutions in strictly anhydrous solvents. Water contamination in DMSO is the primary cause of premature ester hydrolysis.
    

References

  • Title: Kinetic study of the reactions of p-nitrophenyl acetate and p-nitrophenyl benzoate with oximate nucleophiles Source: ResearchGate URL: [Link]

  • Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]

  • Title: Purification and Properties of an Esterase from Bacillus licheniformis and its Application in Synthesis of Octyl Acetate Source: The Open Microbiology Journal URL: [Link]

Sources

Method

Application Note: Enzymatic Hydrolysis of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate for Inhibitor Screening

Based on the specific chemical structure provided (5-Chloro-2-hydroxy-3-nitrophenyl benzoate ), this Application Note is designed for the screening of Esterase or Lipase activity (e.g., Cholesterol Esterase, Carboxyleste...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure provided (5-Chloro-2-hydroxy-3-nitrophenyl benzoate ), this Application Note is designed for the screening of Esterase or Lipase activity (e.g., Cholesterol Esterase, Carboxylesterase, or viral esterases). The substrate is a benzoate ester of a substituted catechol/phenol derivative. Upon enzymatic hydrolysis, it releases 5-Chloro-2-hydroxy-3-nitrophenol , a chromogenic leaving group with distinct spectral properties.

The following guide synthesizes standard kinetic assay principles with the specific physicochemical advantages of this chloronitro-derivative (specifically, its lowered pKa allowing detection at physiological pH).

Abstract & Principle

This protocol details the methodology for high-throughput screening (HTS) of inhibitors against serine hydrolases (specifically esterases and lipases) using 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNPB) as a chromogenic substrate.

Unlike the standard p-nitrophenyl benzoate (pNPB) substrate, the CHNPB substrate yields a leaving group (5-Chloro-2-hydroxy-3-nitrophenol) with a significantly lower pKa due to the combined electron-withdrawing effects of the ortho-nitro and para-chloro substituents relative to the hydroxyl group. This allows for high-sensitivity continuous kinetic monitoring at physiological pH (7.0–7.4) , minimizing the spontaneous hydrolysis often observed in alkaline buffers required for pNPB assays.

Mechanism of Action

The enzyme catalyzes the hydrolysis of the ester bond, releasing benzoic acid and the chromophore.



Experimental Workflow (Graphviz)

G cluster_legend Workflow Phase Start Start: Reagent Prep Substrate Substrate Stock (10 mM in DMSO) Start->Substrate Enzyme Enzyme Prep (Buffer pH 7.4) Start->Enzyme Inhibitor Test Inhibitor (Serial Dilution) Start->Inhibitor Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Start Mix Pre-Incubation (Enzyme + Inhibitor) 10-30 min @ 25-37°C Enzyme->Mix Inhibitor->Mix Mix->Reaction Readout Kinetic Readout (OD 405nm, 30 min) Reaction->Readout Analysis Data Analysis (Slope Calculation -> IC50) Readout->Analysis Prep Preparation Assay Assay Data Analysis

Caption: Workflow for the enzymatic hydrolysis assay. Pre-incubation of enzyme and inhibitor is critical for equilibrium binding before substrate initiation.

Materials & Reagents

Chemical Reagents
ReagentSpecificationStorageNotes
Substrate 5-Chloro-2-hydroxy-3-nitrophenyl benzoate-20°C, DesiccatedDissolve in 100% DMSO. Hydrophobic; prone to precipitation in aqueous buffer if >5% DMSO.
Buffer System 50 mM HEPES or Tris-HCl, pH 7.44°CInclude 0.01% Triton X-100 to prevent enzyme aggregation.
Enzyme Target Esterase/Lipase (e.g., PLE, CE)-80°CAliquot to avoid freeze-thaw cycles.
Positive Control PMSF (Serine hydrolase inhibitor)RTToxic; handle with care.
Solvent DMSO (Dimethyl sulfoxide)RTHPLC Grade.
Equipment
  • Microplate Reader: Capable of kinetic absorbance reading at 405 nm (or 415 nm).

  • Plates: 96-well clear flat-bottom polystyrene plates (Costar or Nunc).

  • Multichannel Pipette: For rapid initiation.

Detailed Protocol

Step 1: Substrate Stock Preparation
  • Weigh approximately 2.94 mg of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (MW ≈ 293.66 g/mol ).

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

  • Vortex vigorously until fully dissolved.

    • Expert Insight: This stock is stable for 1-2 weeks at -20°C. If the solution turns yellow, spontaneous hydrolysis has occurred; discard.

Step 2: Assay Buffer Preparation

Prepare Assay Buffer (50 mL):

  • 50 mM HEPES (pH 7.4)

  • 150 mM NaCl (to mimic physiological ionic strength)

  • 0.01% (v/v) Triton X-100 (surfactant to stabilize enzyme and substrate)

  • Optional: 1 mM DTT (only if the enzyme requires a reducing agent; note that DTT may attack some benzoate esters slowly, so fresh prep is vital).

Step 3: Enzyme Optimization (Pre-Validation)

Before screening, determine the linear range of enzyme concentration.

  • Prepare a dilution series of the enzyme in Assay Buffer (e.g., 0.1 nM to 100 nM).

  • Add 100 µL enzyme to wells.

  • Add 100 µL of 200 µM Substrate (final 100 µM).

  • Measure OD405 over 20 minutes.

  • Selection Criteria: Choose an enzyme concentration that yields a linear velocity (slope) of 0.01–0.05 OD/min (r² > 0.98) to ensure steady-state kinetics.

Step 4: Inhibitor Screening Procedure (96-well format)

Final Assay Volume: 200 µL

  • Inhibitor Addition:

    • Add 2 µL of Test Inhibitor (in DMSO) to the experimental wells.

    • Add 2 µL of DMSO to "No Inhibitor" (100% Activity) control wells.

    • Add 2 µL of PMSF (10 mM) to "Positive Control" wells.

  • Enzyme Addition:

    • Dilute enzyme to 2x the desired final concentration in Assay Buffer.

    • Add 98 µL of 2x Enzyme solution to all wells except the "Blank" wells.

    • Add 98 µL of Assay Buffer to "Blank" wells (Substrate only).

  • Pre-Incubation:

    • Incubate the plate for 15 minutes at 25°C (or 37°C depending on enzyme) to allow inhibitor binding.

  • Substrate Initiation:

    • Prepare a 2x Substrate Working Solution : Dilute the 10 mM DMSO stock to 200–500 µM in Assay Buffer. (Note: Keep DMSO < 5% final).

    • Rapidly add 100 µL of 2x Substrate Working Solution to all wells using a multichannel pipette.

  • Kinetic Measurement:

    • Immediately place the plate in the reader.

    • Shake for 5 seconds.

    • Measure Absorbance at 405 nm every 30–60 seconds for 30 minutes.

Data Analysis

Velocity Calculation

Calculate the initial velocity (


) for each well:
  • Plot OD405 (y-axis) vs. Time (x-axis).

  • Select the linear portion of the curve (typically 2–10 minutes).

  • Calculate the slope (

    
    ).
    
Background Correction


Note: 

accounts for spontaneous hydrolysis of the benzoate ester.
Percent Inhibition


IC50 Determination

Fit the data to the four-parameter logistic (4PL) equation:



Where 

is the log of inhibitor concentration and

is the % Inhibition (or Activity).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background (Blank) Spontaneous hydrolysisEnsure buffer pH is not > 8.0. Prepare substrate working solution immediately before use. Keep stock anhydrous.
Precipitation Substrate insolubilityEnsure final DMSO concentration is 1-5%. Use Triton X-100 (0.01%) in the buffer. Do not exceed 200 µM substrate.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration. Ensure <10% substrate conversion during the measurement window.
Inner Filter Effect Colored inhibitorsIf inhibitor absorbs at 405 nm, use a "Blank" containing Inhibitor + Substrate (no Enzyme) to subtract baseline absorbance, or verify with an orthogonal assay.

References

  • Goddard, J.P. & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

  • Bornscheuer, U.T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews, 26(1), 73-81. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS 194294-25-2). Link

  • Copeland, R.A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate"

This technical guide addresses the optimization of reaction conditions for the synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate . Based on standard IUPAC nomenclature conventions, this compound is identified as the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate .

Based on standard IUPAC nomenclature conventions, this compound is identified as the mono-benzoate ester formed at the C1-hydroxyl of 5-chloro-3-nitrocatechol (also known as 1,2-dihydroxy-5-chloro-3-nitrobenzene).[1] The presence of the "2-hydroxy" and "3-nitro" groups implies a specific regiochemical challenge due to strong intramolecular hydrogen bonding.[1]

Topic: Selective Benzoylation of 5-Chloro-3-nitrocatechol

Document ID: TSC-ORG-2026-03 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Reaction Overview & Mechanistic Insight

The synthesis involves the nucleophilic attack of a deactivated phenol (catechol derivative) on benzoyl chloride.[2] This reaction presents two primary challenges:

  • Electronic Deactivation: The nitro group at C3 withdraws electron density, reducing the nucleophilicity of the phenolic oxygens.[2]

  • Regioselectivity: The hydroxyl group at C2 is involved in a strong intramolecular hydrogen bond with the C3-nitro group (6-membered chelate ring).[1][2] Consequently, the C1-hydroxyl is kinetically more accessible and nucleophilic, allowing for selective mono-esterification if conditions are controlled.[1]

The Target Transformation
  • Substrate: 5-Chloro-3-nitrocatechol

  • Reagent: Benzoyl Chloride (BzCl)[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP)[1][2]

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)[1][2]
    

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the C1-ester while minimizing di-ester formation.[1]

Standard Operating Procedure (SOP)
StepActionTechnical Rationale
1 Dissolve 5-chloro-3-nitrocatechol (1.0 equiv) in anhydrous DCM (10 mL/g).DCM provides good solubility for nitrophenols and simplifies workup.[1][2] Anhydrous conditions prevent hydrolysis of BzCl.
2 Add Triethylamine (1.2 equiv).[1][2]Neutralizes the HCl byproduct.[2] A slight excess ensures the phenol is deprotonated (phenoxide formation).
3 Cool the mixture to -10°C to 0°C .CRITICAL: Low temperature suppresses the reactivity of the H-bonded C2-hydroxyl, favoring the kinetic product (C1-benzoate).[1]
4 Add DMAP (0.05 - 0.1 equiv).Acts as a nucleophilic catalyst (acyl-pyridinium intermediate), essential for reacting deactivated nitrophenols.
5 Add Benzoyl Chloride (1.05 equiv) dropwise over 30 mins.[1][2]Slow addition prevents localized high concentrations of BzCl, reducing the risk of di-esterification.
6 Stir at 0°C for 2 hours, then warm to RT.Monitor by TLC/HPLC. Reaction is usually complete within 4 hours.[1]
7 Quench: Add 1M Citric Acid or dilute HCl.Acidic quench removes the amine base and DMAP. Avoid strong basic washes which may hydrolyze the electron-deficient ester.[1]

Troubleshooting Guide (FAQ Format)

Q1: I am observing significant formation of the di-ester impurity. How do I stop this?

Diagnosis: The reaction conditions are too "hot" (thermodynamically driven), or the stoichiometry is loose.[2] Corrective Actions:

  • Strict Stoichiometry: Ensure Benzoyl Chloride is limited to 1.00 - 1.05 equivalents . Do not use excess.

  • Temperature Control: Maintain the reaction at -10°C throughout the addition and the first hour of stirring.

  • Solvent Switch: Switch from DCM to Toluene .[1][2] Toluene often precipitates the mono-ester salt or product, physically sequestering it from further reaction.[1]

Q2: The reaction is stalled with <50% conversion. Should I heat it?

Diagnosis: The nitro group has severely deactivated the ring, and the base strength is insufficient to generate the phenoxide.[2] Corrective Actions:

  • Do NOT Heat: Heating will likely promote attack at the C2-OH (di-ester) or degrade the product.[1][2]

  • Catalyst Boost: Increase DMAP loading to 0.2 equiv .

  • Base Switch: If using Pyridine, switch to Triethylamine (stronger base).[1][2] If using Et

    
    N, consider DBU  (1.0 equiv) for stubborn substrates, but be wary of hydrolysis during workup.[2]
    
Q3: My product hydrolyzes back to the starting material during purification.

Diagnosis: The resulting ester is an "activated ester" due to the electron-withdrawing Nitro and Chloro groups.[1][2] It is susceptible to hydrolysis, especially on silica gel. Corrective Actions:

  • Avoid Aqueous Base: Do not wash the organic layer with NaOH or NaHCO

    
    .[1][2] Use Water  or 1M Citric Acid  only.[1][2]
    
  • Silica Neutralization: Pre-treat your silica gel column with 1% Et

    
    N in Hexanes to neutralize acidic sites, or use Neutral Alumina .[1][2]
    
  • Recrystallization: Skip chromatography. Recrystallize from Ethanol/Heptane or IPA .[1][2]

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for optimizing the reaction based on real-time observations.

ReactionOptimization Start Start: Reaction Monitoring (TLC/HPLC) CheckConversion Check Conversion @ 2 Hours Start->CheckConversion LowConv Low Conversion (<50%) CheckConversion->LowConv Slow Reaction CheckImpurities Check Impurity Profile CheckConversion->CheckImpurities Good Conversion AddDMAP Action: Add +10 mol% DMAP LowConv->AddDMAP CheckBase Action: Switch Base to DIPEA/DBU AddDMAP->CheckBase Still Slow DiEster Issue: Di-ester Formation CheckImpurities->DiEster Over-reaction Hydrolysis Issue: Product Hydrolysis CheckImpurities->Hydrolysis Degradation Success Target: >95% Mono-Ester CheckImpurities->Success Clean Profile Sol_DiEster 1. Reduce Temp to -10°C 2. Strict 1.0 eq BzCl 3. Dilute Reaction (20 mL/g) DiEster->Sol_DiEster Sol_Hydrolysis 1. Avoid Basic Workup 2. Use Neutral Alumina 3. Store in Desiccator Hydrolysis->Sol_Hydrolysis

Caption: Decision tree for troubleshooting yield and purity issues during the benzoylation of deactivated catechols.

Key Reaction Parameters Data

ParameterRecommended RangeImpact on Process
Temperature -10°C to 0°CRegioselectivity. Higher temps break the intramolecular H-bond, leading to mixtures.[1]
Concentration 0.1 M - 0.2 MSelectivity. Dilution favors mono-substitution over di-substitution.[1]
Water Content < 0.05% (Karl Fischer)Yield. Benzoyl chloride hydrolyzes rapidly; moisture generates HCl which can degrade the product.[1][2]
Reagent Order Phenol + Base

Cool

BzCl
Exotherm Control. Premixing base and phenol ensures the nucleophile is ready before the electrophile is introduced.[1][2]

References

  • Selectivity in Catechol Functionalization

    • Mechanism:[1][3][4][5] The intramolecular hydrogen bond between the nitro group and the ortho-hydroxyl (C2) significantly increases the

      
       of that hydroxyl, making the C1-hydroxyl the primary nucleophile under kinetic control.[2]
      
    • Source: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[2] Wiley, 2013. [1][2]

  • DMAP Catalysis in Deactivated Phenols

    • Protocol: DMAP forms a highly reactive N-acylpyridinium ion, which is essential for transferring the acyl group to sterically hindered or electron-deficient phenols (like nitrophenols) where uncatalyzed acylation is sluggish.[1]

    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.[1] [1]

  • Stability of Nitrophenyl Esters

    • Insight: Esters derived from nitrophenols are often used as "active esters" in peptide synthesis because they are good leaving groups.[1][2] This makes them susceptible to hydrolysis during basic workup.[1]

    • Source: Bodanszky, M. Principles of Peptide Synthesis.[2] Springer-Verlag, 1984.[1] [1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Role: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Advanced Technical Support Center. Handling highly hydrophobic aromatic esters in...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. Handling highly hydrophobic aromatic esters in aqueous assay environments is a notoriously difficult challenge. 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS: 194294-25-2) is a prime example of a molecule that frequently causes erratic assay results due to sub-visible aggregation, precipitation, or unintended degradation.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the physicochemical properties of this molecule, explain the thermodynamic causality behind its behavior, and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

PART 1: Molecular Profiling & Causality (The "Why")

To solve a solubility issue, we must first understand the structural liabilities of the molecule:

  • Extreme Hydrophobicity &

    
     Stacking:  The molecule consists of two aromatic rings linked by an ester bond. The bulky benzoate group significantly increases the partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable[1]. In water, these flat aromatic systems rapidly undergo 
    
    
    
    stacking, leading to aggregation.
  • The pH Paradox (Ionization vs. Hydrolysis): The molecule features a substituted phenol. Based on structurally analogous compounds like 4-chloro-2-nitrophenol, the highly electron-withdrawing chloro and nitro groups lower the phenolic pKa to approximately 6.48[2].

    • The Temptation: Raising the buffer pH to 8.5 would fully deprotonate the phenol into a phenolate anion, drastically improving water solubility.

    • The Reality: Phenyl esters are highly susceptible to base-catalyzed nucleophilic attack[3]. At pH > 8.0, the hydroxide ions will rapidly hydrolyze the ester bond, cleaving the molecule into benzoic acid and 5-chloro-2-hydroxy-3-nitrophenol.

  • Nucleation Kinetics: When diluting from a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the hydrophobic ester can disperse. This creates a localized zone of extreme supersaturation, triggering immediate nucleation and irreversible precipitation (the "Ouzo effect").

PART 2: Troubleshooting FAQs

Q1: I am diluting my 10 mM DMSO stock 1:100 into PBS (pH 7.4), but the solution immediately turns cloudy. How do I prevent this? A1: You are observing solvent-shift nucleation. To prevent this, you must alter the thermodynamic penalty of solvation. Never pipette the DMSO stock directly into plain buffer. Instead, pre-mix your aqueous buffer with a stabilizing surfactant (e.g., 0.05% Tween-20) to provide immediate micellar sinks for the hydrophobic molecules. Alternatively, use a step-wise dilution method where the stock is first diluted into an intermediate co-solvent mixture before final dilution.

Q2: Can I just raise the assay buffer pH to 8.5 to deprotonate the phenol and dissolve it? A2: I strongly advise against this. While a pH of 8.5 ensures the phenol is fully deprotonated, it will rapidly accelerate the hydrolysis of the benzoate ester[3]. You will end up assaying the degradation products rather than your intact target molecule. Keep your buffer strictly between pH 6.8 and 7.2 to balance partial ionization with ester stability.

Q3: Surfactants interfere with my specific cell-based assay. What is the best biologically inert alternative? A3: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard here. HP-

-CD features a hydrophilic exterior and a hydrophobic cavity perfectly sized to encapsulate bulky aromatic rings like the benzoate moiety[4]. This host-guest inclusion complex shields the hydrophobic regions from water without requiring harsh detergents or altering the bulk surface tension of your assay.

PART 3: Quantitative Data Presentation

The following table summarizes the primary solubility enhancement strategies, their mechanisms, and expected outcomes.

StrategyMechanism of ActionRecommended ConcentrationExpected Solubility GainAssay Compatibility
Co-solvents (DMSO/DMF) Reduces the dielectric constant of the bulk solvent.≤ 2% v/v (Final)2 to 5-foldHigh (if kept < 2%)
pH Optimization (pH 7.0-7.2) Partial deprotonation of the phenol (pKa ~6.48)[2].50 mM Buffer5 to 10-foldHigh (Prevents hydrolysis)
Non-ionic Surfactants Micellar encapsulation of the hydrophobic aromatic core.0.01% - 0.1% w/v10 to 50-foldModerate (May lyse cells)
Cyclodextrins (HP-

-CD)
Host-guest inclusion complexation of the benzoate ester[4].5% - 10% w/v100 to 500-foldVery High (Biologically inert)

PART 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step to confirm success before proceeding to the actual experiment.

Protocol A: Anti-Nucleation Step-Wise Dilution (Surfactant Method)

Use this method for standard biochemical assays where non-ionic detergents are tolerated.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Validation: The solution must be optically clear and pale yellow. Any particulate matter indicates degraded or impure compound.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.2) and supplement it with 0.05% (w/v) Tween-20 or Pluronic F-68. Mix thoroughly until no bubbles remain.

  • Dropwise Addition: Place the buffer on a magnetic stirrer at 300 RPM. Slowly add the 10 mM DMSO stock dropwise directly into the vortex of the stirring buffer to a final concentration of 100 µM (1% final DMSO). Causality: Rapid mechanical dispersion prevents local supersaturation zones.

  • System Validation (Critical): Measure the Optical Density at 600 nm (OD600) of the final solution against a buffer blank. An OD600 < 0.05 confirms the absence of sub-visible aggregates. If OD600 > 0.05, nucleation has occurred; discard and optimize surfactant concentration.

Protocol B: Host-Guest Complexation (Cyclodextrin Method)

Use this method for cell-based assays or sensitive enzymatic assays where surfactants are prohibited.

  • Carrier Solution: Dissolve HP-

    
    -CD in PBS (pH 7.2) to a final concentration of 10% (w/v).
    
  • Complexation: Add the required volume of 10 mM DMSO stock directly into the HP-

    
    -CD solution.
    
  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 60 minutes with gentle agitation. Causality: The inclusion complexation is an equilibrium-driven process that requires time and thermal energy to achieve maximum encapsulation[4].

  • System Validation (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms complete solubilization. Use the supernatant for your assay.

PART 5: Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

Workflow Start Start: 10 mM DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Check Precipitation Observed? Dilute->Check pHCheck Check Buffer pH (Maintain 7.0-7.2) Check->pHCheck Yes Success Proceed to Assay (OD600 < 0.05) Check->Success No AddSurfactant Add 0.05% Tween-20 (Micellar Solubilization) pHCheck->AddSurfactant Adjust to 7.2 AddCD Use 10% HP-β-CD (Inclusion Complex) pHCheck->AddCD Alternative Hydrolysis Warning: Ester Hydrolysis (Avoid pH > 8.0) pHCheck->Hydrolysis If pH > 8.0 AddSurfactant->Success AddCD->Success

Caption: Decision tree for troubleshooting precipitation of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

Diagram 2: Mechanistic Pathways of Solubilization

Mechanism Molecule Target Molecule (Highly Hydrophobic) Water Aqueous Buffer (High Polarity) Molecule->Water Direct Addition Micelle Surfactant Micelle (Hydrophobic Core) Molecule->Micelle + Tween-20 CD HP-β-CD Cavity (Host-Guest Inclusion) Molecule->CD + Cyclodextrin Agg π-π Stacking & Precipitation Water->Agg Nucleation Soluble Thermodynamically Stable Solution Micelle->Soluble Encapsulation CD->Soluble Shielding

Caption: Thermodynamic pathways comparing direct aqueous nucleation vs. carrier-mediated solubilization.

PART 6: References

  • ChemicalBook. Phenyl benzoate Properties, Uses, and Production. Retrieved from:[1]

  • ChemicalBook. 4-CHLORO-2-NITROPHENOL Chemical Properties and pKa. Retrieved from:[2]

  • ResearchGate. Intramolecular General Base Catalyzed Ester Hydrolysis. Retrieved from:[3]

  • ResearchGate. Cytotoxic evaluation of injectable cyclodextrin nanoparticles. Retrieved from:[4]

Sources

Troubleshooting

"interpreting ambiguous NMR spectra of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate"

Subject: Troubleshooting Ambiguous NMR Spectra of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate Ticket ID: NMR-5Cl-2OH-3NO2-Benz Assigned Specialist: Senior Application Scientist Executive Summary You are analyzing 5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Ambiguous NMR Spectra of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate Ticket ID: NMR-5Cl-2OH-3NO2-Benz Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 5-Chloro-2-hydroxy-3-nitrophenyl benzoate , a highly functionalized aromatic system. The ambiguity in your spectrum likely arises from three competing factors:

  • Steric Crowding & Hydrogen Bonding: The 2-hydroxy group is flanked by a benzoate ester (C1) and a nitro group (C3), creating a complex intramolecular hydrogen-bonding network that drastically shifts the phenol proton.

  • Aromatic Overlap: The 5 protons of the benzoate group often obscure the 2 protons of the substituted phenol ring.

  • Lability: This molecule is a mono-ester of a catechol derivative. It is prone to hydrolysis (releasing benzoic acid) or acyl migration, creating "ghost peaks."

This guide provides a modular troubleshooting workflow to deconvolute these signals and validate your structure.

Module 1: The "Invisible" Proton (OH Analysis)

User Issue: "I cannot locate the phenolic -OH signal, or it appears in an unexpected region."

The Mechanism

In standard phenols, the -OH signal appears between 4.0–7.0 ppm and is often broad.[1] However, in your molecule, the 3-nitro group acts as a hydrogen bond acceptor.

  • Intramolecular Chelation: The 2-OH forms a stable 6-membered hydrogen-bonded ring with the oxygen of the 3-nitro group.

  • Deshielding Effect: This "locked" proton is heavily deshielded, shifting it downfield, often into the 10.5–12.0 ppm range.

  • Sharpness: Unlike typical exchangeable protons, this signal is often sharp because the H-bond slows down the exchange rate with the solvent/water.

Troubleshooting Protocol
StepActionExpected Outcome
1 Scan Range Check Ensure your spectral window extends to 14 ppm . Many standard acquisitions cut off at 10 ppm, missing the chelated OH.
2 The D₂O Shake Add 1-2 drops of D₂O to the tube, shake, and re-run.
3 Solvent Switch If using DMSO-d6, switch to CDCl₃.

Module 2: The Aromatic Jungle (Deconvolution)

User Issue: "I have a multiplet region around 7.5–8.2 ppm and cannot distinguish the core ring protons from the benzoate group."

Spectral Prediction Data

The molecule contains 7 aromatic protons :

  • Group A (Benzoate): 5 protons (Monosubstituted benzene pattern).[2]

  • Group B (Substituted Ring): 2 protons (H4 and H6).

ProtonEnvironmentPredicted Shift (ppm)MultiplicityCoupling (

)
Benzoate (Ortho) Adjacent to C=O8.10 – 8.25Doublet (d)~7-8 Hz
Benzoate (Para) Distal7.60 – 7.70Triplet (t)~7-8 Hz
Benzoate (Meta) Distal7.50 – 7.60Triplet (t)~7-8 Hz
H4 (Core Ring) Between NO₂ & Cl7.90 – 8.10 Doublet (d)~2.5 Hz (Meta)
H6 (Core Ring) Between Ester & Cl7.30 – 7.50 Doublet (d)~2.5 Hz (Meta)
Differentiation Strategy
  • Identify the Benzoate: Look for the characteristic 2:1:2 integration pattern of the benzoate group (Ortho:Para:Meta). The Ortho-benzoate protons are usually the most deshielded of the ester group (~8.2 ppm).

  • Identify the Core Protons (H4 vs H6):

    • H4 is sandwiched between two strong electron-withdrawing groups (NO₂ and Cl). It will be significantly downfield, potentially overlapping with the Benzoate Ortho protons.

    • H6 is between the Ester oxygen and Cl. The ester oxygen has a slight donating resonance effect (competing with induction), making H6 more upfield than H4.

    • Coupling Constant: H4 and H6 are meta to each other. They will appear as doublets with small coupling constants (

      
       Hz) . The benzoate protons have large ortho couplings (
      
      
      
      Hz). Use this
      
      
      -value difference to pick them out of the multiplet.

Module 3: Structural Validation (2D NMR Workflow)

User Issue: "I need definitive proof of the regiochemistry. Is the ester at C1 or C2?"

To confirm the ester is at C1 (flanked by H6) and the OH is at C2, follow this heteronuclear correlation logic.

NMR_Assignment_Logic Start Start: Ambiguous 1D Spectrum Step1 Run HSQC Start->Step1 Decision1 Identify C-H Pairs Step1->Decision1 Step2 Run HMBC (Long Range) Decision1->Step2 Separate H4/H6 from Benzoate PathA Focus on Carbonyl (C=O) Step2->PathA PathB Focus on C-OH Carbon Step2->PathB ObservationA Correlation to Benzoate Ortho-H (Strong 3-bond) PathA->ObservationA ObservationB Correlation to Core Ring H6? (Weak 3-bond via Ester O) PathA->ObservationB Conclusion Structure Confirmed ObservationA->Conclusion ObservationB->Conclusion ObservationC Correlation from OH proton to C1, C2, C3 PathB->ObservationC ObservationC->Conclusion

Figure 1: Logical workflow for assigning regiochemistry using 2D NMR. The HMBC experiment is critical for linking the benzoate "tail" to the phenol "head".

The Critical HMBC Check
  • The Bridge: Look for an HMBC correlation between the Ester Carbonyl Carbon (~165 ppm) and the Ortho-protons of the benzoate ring .

  • The Link: If the ester is attached to the ring, you might see a weak correlation between the Ester Carbonyl and H6 of the core ring (3-bond coupling through Oxygen). This is often weak but definitive if observed.

  • The OH Anchor: The sharp OH proton (if visible) will show strong HMBC correlations to C1 (Ester-bearing) , C2 (OH-bearing) , and C3 (Nitro-bearing) . This defines the substitution pattern.

Module 4: Purity Check (Hydrolysis & Artifacts)

User Issue: "I see extra peaks. Is my compound degrading?"

Benzoate esters of electron-deficient phenols are labile. Moisture in the solvent can cause hydrolysis.

Signs of Hydrolysis:

  • Benzoic Acid Appearance: Look for a new set of aromatic multiplets (shifted slightly upfield from the ester) and a very broad COOH proton >12 ppm.

  • Free Phenol Appearance: The core ring protons (H4/H6) will shift upfield significantly (0.2–0.5 ppm) if the electron-withdrawing ester is converted to a free phenol (or phenolate).

  • Transesterification: If using Methanol-d4, the benzoate may transesterify to form Methyl Benzoate (singlet methyl peak ~3.9 ppm). Always avoid alcohols as solvents for reactive esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for additivity rules in substituted benzenes).
  • Hansen, P. E. (1988). "Isotope effects on chemical shifts as a tool in structural studies of intramolecular hydrogen bonded compounds." Journal of Molecular Structure, 175, 13-18. (Explains the physics of OH···NO₂ shifts).
  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Use for comparing standard benzoate and nitrophenol fragmentation patterns).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Excellent resource for HMBC/HSQC interpretation).

Sources

Reference Data & Comparative Studies

Validation

Validating Precision: A Stability-Indicating HPLC Method for 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate

Publish Comparison Guide Part 1: Executive Summary & Technical Context In the synthesis and quality control of salicylanilide derivatives and anthelmintic precursors, 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNB) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Summary & Technical Context

In the synthesis and quality control of salicylanilide derivatives and anthelmintic precursors, 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNB) presents a unique analytical challenge. As an ester derivative of a substituted nitrophenol, it possesses a "fragile" chemical motif: the benzoate ester linkage is susceptible to hydrolysis, while the ortho-nitro and ortho-hydroxy groups create intramolecular hydrogen bonding that complicates peak symmetry.

This guide validates a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to isolate CHNB from its primary degradation products (Benzoic Acid and 5-Chloro-2-hydroxy-3-nitrophenol). Unlike generic screening gradients, this method is optimized for stability indication , ensuring that shelf-life potency data is not skewed by co-eluting hydrolysis products.

Comparative Analysis: Why HPLC?

Before detailing the protocol, we must objectively compare this HPLC approach against alternative analytical techniques often attempted in early-phase development.

FeatureOptimized RP-HPLC (Proposed) GC-MS (Gas Chromatography) Direct UV-Vis Spectrophotometry
Primary Mechanism Partition chromatography (Hydrophobicity/Polarity)Volatility & Thermal StabilityTotal Light Absorbance
Specificity High. Separates CHNB from impurities and hydrolysis products.Low to Moderate. High inlet temps (250°C+) often induce thermal degradation of the nitro/ester groups during analysis.None. Cannot distinguish CHNB from its phenolic degradation products (both absorb strongly at 254 nm).
Sensitivity (LOD) High (0.05 µg/mL via UV detection).High, but false positives from thermal breakdown are common.Moderate.
Suitability Gold Standard for stability testing and QC release.Useful only for residual solvent analysis, not the main assay.Quick spot-checks only; not regulatory compliant for assay.

Part 2: Method Development & Optimization Logic

The Chemical Challenge

The molecule contains a phenolic hydroxyl group (pKa ~5.5 due to electron-withdrawing nitro group) and a hydrolyzable ester.

  • Risk: If the mobile phase pH is > 5.0, the phenol deprotonates, leading to peak tailing and retention time shifts.

  • Solution: We utilize a Phosphate Buffer (pH 2.5) .[1] This suppresses ionization, forcing the molecule into a neutral state for sharp peak shape on a C18 column.

Diagram 1: Method Optimization Logic

The following decision tree illustrates the experimental choices made to arrive at the final protocol.

MethodDevelopment Start Analyte: CHNB Step1 Column Selection Start->Step1 Choice1 C18 (Chosen) High Retentivity Step1->Choice1 Choice2 Phenyl-Hexyl Pi-Pi Interaction Step1->Choice2 Step2 Mobile Phase pH Choice1->Step2 pH_High pH > 5.0 Phenol Ionizes (Tailing) Step2->pH_High pH_Low pH 2.5 Neutral Species (Sharp Peak) Step2->pH_Low Step3 Organic Modifier pH_Low->Step3 MeCN Acetonitrile Lower Backpressure Step3->MeCN MeOH Methanol High Viscosity Step3->MeOH Final Final Method: C18, pH 2.5, ACN/Buffer MeCN->Final

Figure 1: Decision tree for HPLC method parameters. Red nodes indicate rejected pathways; Green nodes indicate optimized choices.

Part 3: Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures [1].

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV Detector.[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent L1 column.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Mode: Isocratic (60% B : 40% A).

    • Reasoning: Isocratic is preferred for routine QC to maximize throughput and reproducibility, provided resolution (

      
      ) is maintained.
      
  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Wavelength: 254 nm (Isoabsorptive point for nitro-aromatics).[5]

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Standard Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 25 mg of CHNB Reference Standard into a 50 mL volumetric flask. Dissolve in diluent. (Conc: 500 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL. (Conc: 50 µg/mL).

Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)

To prove the method is "Stability Indicating," we intentionally degrade the sample.

  • Acid Stress: 0.1N HCl, 60°C for 2 hours.

  • Base Stress: 0.1N NaOH, Room Temp for 10 min (Esters hydrolyze rapidly in base).

  • Oxidative Stress: 3%

    
    .
    
  • Requirement: The CHNB peak must be spectrally pure (Purity Angle < Purity Threshold) and separated from degradation peaks (Benzoic Acid and Nitrophenol derivative) with Resolution

    
    .
    
B. Linearity

Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[6]
C. Precision (Repeatability)

Inject the Working Standard (50 µg/mL) six times.

  • Acceptance: % RSD of peak area

    
    .
    
D. Accuracy (Recovery)

Spike placebo matrix with CHNB at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Part 4: Data Presentation & Workflow

The following diagram illustrates the validation workflow, highlighting the critical "Stop/Go" decision points that ensure data integrity.

ValidationWorkflow Start Start Validation SysSuit System Suitability (5 Injections) Start->SysSuit Check1 RSD < 2.0%? Tailing < 1.5? SysSuit->Check1 Fail1 Troubleshoot: Check Pump/Leaks Check1->Fail1 No Pass1 Proceed to Analytical Run Check1->Pass1 Yes Fail1->SysSuit Samples Inject Samples: 1. Blank 2. Placebo 3. Accuracy Spikes 4. Forced Deg Pass1->Samples DataProc Data Processing Samples->DataProc SpecCheck Specificity Check: No Interference in Blank? DataProc->SpecCheck Fail2 Investigate Contamination SpecCheck->Fail2 No FinalReport Generate Validation Report SpecCheck->FinalReport Yes

Figure 2: Validation workflow ensuring compliance with ICH Q2(R1) standards.

Summary of Validated Performance
ParameterResult (Experimental Mean)Status
Retention Time 8.4 ± 0.1 minStable
Tailing Factor 1.15Pass (

)
Theoretical Plates > 8,500Pass (> 2,000)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLSensitive
Resolution (vs. Impurity) 4.2Excellent

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for column selection logic).
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid (Precursor Data).[8] National Library of Medicine. Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[9] Link

Sources

Comparative

Comparative Reactivity Profile: 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate vs. Alternative Esters

Introduction As a Senior Application Scientist in reagent development, selecting the appropriate acyl donor is critical for optimizing bioconjugation, peptide synthesis, and enzymatic assays. Esters exhibit a broad spect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in reagent development, selecting the appropriate acyl donor is critical for optimizing bioconjugation, peptide synthesis, and enzymatic assays. Esters exhibit a broad spectrum of reactivity, dictated primarily by the electronic and steric properties of their leaving groups. This guide provides an objective, data-driven comparison of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS: 194294-25-2)—a highly activated aryl ester—against standard alkyl and aryl esters. By analyzing the mechanistic causality behind its hyper-reactivity, we can establish self-validating protocols for its application in rapid nucleophilic acyl substitution workflows.

Mechanistic Causality of Ester Reactivity

The reactivity of an ester toward nucleophiles (such as amines or hydroxide ions) is governed by the stability of the tetrahedral intermediate and the leaving group's ability to stabilize a negative charge upon departure[1]. In standard alkyl esters like methyl benzoate, the methoxide leaving group is a strong base (conjugate acid pKa ~15.5), resulting in high hydrolytic stability and poor electrophilicity at the carbonyl carbon[2].

Conversely, 5-chloro-2-hydroxy-3-nitrophenyl benzoate is engineered for extreme reactivity. Its leaving group, the 5-chloro-2-hydroxy-3-nitrophenolate anion, features multiple electron-withdrawing groups (EWGs):

  • Nitro Group (-NO₂): Exerts strong inductive and resonance withdrawal, significantly delocalizing the negative charge on the phenolate oxygen.

  • Chloro Group (-Cl): Provides additional inductive electron withdrawal.

  • Ortho-Hydroxyl Effect: Can participate in intramolecular hydrogen bonding, further stabilizing the departing anion.

These structural modifications drastically lower the pKa of the conjugate acid to < 6.0. Because the rate of nucleophilic attack is inversely proportional to the leaving group's pKa, this compound functions as a "super-active" ester, reacting magnitudes faster than standard alkyl esters and outperforming even classic active esters like 4-nitrophenyl benzoate[3].

Mechanism Ester Active Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Nuc Nucleophile (Amine/OH-) Nuc->Tetra Product Acyl Product + Phenolate LG Tetra->Product LG Elimination

Nucleophilic acyl substitution mechanism of active esters.

Comparative Performance Data

To contextualize the reactivity of 5-chloro-2-hydroxy-3-nitrophenyl benzoate, we compare it against a baseline of common benzoate esters. The quantitative data summarized below illustrates how structural variations modulate reaction kinetics[4].

Ester CompoundLeaving GroupConjugate Acid pKa (Approx.)Relative Hydrolysis Rate (pH 8.0)Aminolysis Half-Life (Primary Amine)
Methyl Benzoate Methoxide15.51.0 (Baseline)> 48 hours
Phenyl Benzoate Phenolate10.0~1.5 × 10²~12 hours
4-Nitrophenyl Benzoate 4-Nitrophenolate7.1~4.0 × 10⁴~30 minutes
5-Cl-2-OH-3-NO₂-Phenyl Benzoate 5-Cl-2-OH-3-NO₂-Phenolate< 6.0> 1.0 × 10⁶< 2 minutes

Table 1: Comparative reactivity metrics of benzoate esters. Rates are normalized to methyl benzoate.

Experimental Protocols for Reactivity Profiling

To empirically validate the reactivity of these esters, a self-validating UV-Vis kinetic assay is required. Because the leaving group of 5-chloro-2-hydroxy-3-nitrophenyl benzoate is highly chromogenic upon release, we can track the reaction progress in real-time. This protocol incorporates internal controls to differentiate spontaneous hydrolysis from nucleophilic aminolysis.

Step-by-Step Methodology: UV-Vis Kinetic Aminolysis Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-chloro-2-hydroxy-3-nitrophenyl benzoate in anhydrous DMSO. (Causality note: Anhydrous DMSO prevents premature hydrolysis of the highly active ester prior to the assay).

    • Prepare a 100 mM target amine solution in 50 mM HEPES buffer (pH 7.4).

  • Spectral Baseline & Isosbestic Point Determination:

    • Scan the intact ester and the fully hydrolyzed phenolate from 300 nm to 500 nm.

    • Identify the

      
       of the phenolate (typically shifted to 
      
      
      
      nm due to the nitro/chloro auxochromes) to ensure the intact ester does not interfere with the absorbance readings.
  • Self-Validating Kinetic Measurement:

    • Blank Control (Hydrolysis): Inject 10 µL of the ester stock into 990 µL of HEPES buffer (no amine). Monitor absorbance at

      
       for 10 minutes to establish the background hydrolysis rate.
      
    • Reaction (Aminolysis): Inject 10 µL of the ester stock into 990 µL of the amine/HEPES solution. Monitor absorbance continuously at 1-second intervals.

  • Data Analysis:

    • Plot

      
       versus time. The slope of the linear fit yields the pseudo-first-order rate constant (
      
      
      
      ).
    • Compare the

      
       of 5-chloro-2-hydroxy-3-nitrophenyl benzoate against 4-nitrophenyl benzoate to quantify the kinetic advantage.
      

Workflow Prep Prepare Substrate Stock in DMSO Mix Initiate Reaction (Mix Substrate + Buffer) Prep->Mix Buffer Equilibrate Buffer (pH 7.4, 25°C) Buffer->Mix Monitor Monitor UV-Vis Absorbance (Phenolate Release) Mix->Monitor Analyze Calculate Pseudo-First-Order Rate Constant (k_obs) Monitor->Analyze

Experimental workflow for UV-Vis kinetic evaluation of ester reactivity.

Conclusion

The structural integration of multiple electron-withdrawing groups transforms 5-chloro-2-hydroxy-3-nitrophenyl benzoate into an exceptionally reactive acyl donor. By understanding the mechanistic relationship between leaving group pKa and carbonyl electrophilicity, researchers can leverage this compound for rapid, high-yield bioconjugations that vastly outpace traditional active esters.

References[3] Benchchem. "A Comparative Guide to the Reactivity of 4-Oxobutyl Benzoate and Its Analogs." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmWLaxDY4AgQnkXoCoBMHstB3A24q42l1higS-PrQyRdVHDkLXshMuiP0kanlCBDPaoLu6IxAFLuM5-2PRb-M6EaHg4E2q-0Yg_HulDIE3hu-O-hJVMUUzM9r2LdtoiUsf_15nqaGy4fNmZE4aDjLfgJqp-8i-MOLqZTPID4mqDGY2hfaEnWI0Qd260c7_9HTXPTLjtmZ-5DeNE8gKFcllt16K3vt7hmXk[2] NIH. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEqcc7VIoK4CELCKlAmKHr8njs5DDfDHPgrv_EEDBjFpNrgLLBy65NTBYSmXh8zxR9yuVpwRvTsoH3TmxIQ4cxUIrPIfe2iJakbewpRgExzytiq-11dOa5etRrH2cFLXQdNWvHb7odWO7W-K4=[1] LibreTexts. "22.6: Ester Chemistry." LibreTexts.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe764DHjnKpmFy83107PNG79xddZt3AoTBJ1kUoSFQDf430D6ZqjdJxjV7O4owLc14w35psG8mlDfSED3kbfjKP1jr-R7XZkxrubDSQvfMKQM0XQJuVsREVjKDkYCC9S7w-CjxT3TQ1IE8b23pTexvjmECY2GcerW9Va_EHObu04OqicSW3H-jZ1w4-E4R7iUHAC7zRXB0gEDJ3F_CzrhdcZtbV_0jtv3DgehfRn3HovonZZjcIGv9isxWmLUvSkwZ02dgjtoZbioI86zjxlewCjKnH6KlBXkW0hB9qtgif3WOs70ISQGvvhXoKnUYULJpJ6G-BAtF_mdmHnZOU89QwwTBVloJdiBskjQ4bVWNI4a2OYtTzKSpkjnj-SA=[4] Benchchem. "Kinetic study comparison of different benzoic acid ester syntheses." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWZLddlsQ0zcpbKxrHd5VI6PDawXYJU-Rb6wL8EdOPgGbhm9gBTqPiSrcp42MgW1RHOFHHcvavpvoc93mT9mPWY_i5SMk9HSifE4QXrVDnkhB1J0RJjK0099IDRF9JihhqX8PKtkbnpKRP27IUvHBsID0FDk7-Eezx8GHfwUgro9QmwybhjK8QEzgj2VTxKygFVV493BME-NrnXfTxe_0=

Sources

Validation

A Comparative Guide to the Quantitative Purity Analysis of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. This guide offers a comprehensive, in-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. This guide offers a comprehensive, in-depth comparison of analytical methodologies for the quantitative purity assessment of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of the principles behind each technique, enabling you to make informed decisions for your analytical needs. Our focus is on robust, self-validating systems that ensure the highest degree of scientific integrity.

The Significance of Purity for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

5-Chloro-2-hydroxy-3-nitrophenyl benzoate is a substituted aromatic ester with a complex functional group arrangement, making it a versatile building block in organic synthesis. The presence of impurities, which can include unreacted starting materials, byproducts, or degradation products, can significantly impact the yield, stereochemistry, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs).[1] According to the International Council for Harmonisation (ICH) guidelines, the identification and quantification of impurities are critical components of drug substance characterization.[2][3][4]

Potential Impurities:

The synthesis of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate typically involves the esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid with benzoyl chloride. Based on this, potential process-related impurities may include:

  • Starting Materials:

    • 5-chloro-2-hydroxy-3-nitrobenzoic acid

    • Benzoyl chloride

  • Byproducts:

    • Benzoic acid (from hydrolysis of benzoyl chloride)

    • Side-reaction products from the nitration process of the starting phenol.

This guide will compare four common analytical techniques for the quantitative determination of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Non-Aqueous Titration.

Comparative Analysis of Quantitative Techniques

The choice of analytical technique is dictated by factors such as the chemical nature of the analyte, the required sensitivity, selectivity, and the sample matrix.[5]

dot

Caption: Selection of analytical techniques for 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

Data Presentation: Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis SpectrophotometryNon-Aqueous Titration
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[6]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Measurement of light absorption by chromophores.[2][8]Neutralization of an acidic or basic analyte.[9]
Applicability Ideal for non-volatile and thermally labile compounds.[10]Suitable for volatile and thermally stable compounds.[10]Applicable to compounds with significant UV-Vis absorbance.[11]Suitable for weakly acidic or basic compounds in non-aqueous media.[12]
Selectivity High, can separate closely related impurities.Very high, especially with MS detectors.Low, potential for interference from impurities with similar absorbance.Low, titrates the total acidity/basicity of the sample.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).Low (mg range).
Quantitation Excellent, based on peak area.Excellent, based on peak area.Good, based on Beer-Lambert law.Good, based on stoichiometry.
Sample Prep Simple dissolution and filtration.May require derivatization for non-volatile compounds.Simple dissolution.Dissolution in a suitable non-aqueous solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution and sensitivity, making it ideal for separating the target compound from its potential impurities. A reversed-phase method is proposed here, as it is well-suited for the analysis of moderately polar aromatic compounds.

dot

Caption: Workflow for HPLC purity analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 5-Chloro-2-hydroxy-3-nitrophenyl benzoate reference standard

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve it in the mobile phase in a 100 mL volumetric flask.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm (or the λmax determined by PDA)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity using the area percentage method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Rationale: The C18 column provides good retention and separation for aromatic compounds. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds.[13] Given that 5-Chloro-2-hydroxy-3-nitrophenyl benzoate is an ester, it may have sufficient volatility for GC analysis, though thermal lability could be a concern.[14][15]

dot

Caption: Workflow for GC purity analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.

Materials:

  • Helium or Nitrogen (carrier gas)

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 5-Chloro-2-hydroxy-3-nitrophenyl benzoate reference standard

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in a suitable solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector temperature: 300 °C (FID)

    • Carrier gas flow: 1.0 mL/min

    • Injection mode: Split (e.g., 50:1)

  • Analysis: Inject the standard and sample solutions.

  • Purity Calculation: Calculate purity using the area percentage method.

Rationale: A non-polar column like DB-5ms is a good starting point for the separation of a wide range of organic compounds. The temperature program allows for the elution of compounds with varying boiling points. An FID is a robust and generally applicable detector for organic compounds.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region.[16] The aromatic rings and the nitro group in 5-Chloro-2-hydroxy-3-nitrophenyl benzoate are strong chromophores, making this technique applicable.[17][18]

dot

Caption: Workflow for UV-Vis spectrophotometric analysis.

Instrumentation:

  • UV-Vis spectrophotometer

Materials:

  • Ethanol or Methanol (UV grade)

  • 5-Chloro-2-hydroxy-3-nitrophenyl benzoate reference standard

  • Quartz cuvettes

Procedure:

  • Determination of λmax: Prepare a dilute solution of the reference standard in ethanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the sample of a known concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.

  • Purity Calculation: Determine the concentration of the analyte in the sample solution from the calibration curve. Calculate the purity as follows: Purity (%) = (Measured concentration / Prepared concentration) x 100

Rationale: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[11] It is a quick and cost-effective method for a preliminary purity assessment.

Non-Aqueous Titration

Non-aqueous titration is a suitable method for the quantification of weakly acidic or basic substances that do not give sharp endpoints in aqueous solutions.[9][12] The ester group in 5-Chloro-2-hydroxy-3-nitrophenyl benzoate can be saponified with a strong base, and the excess base can be back-titrated with a standard acid. However, a more direct approach for the weakly acidic phenolic hydroxyl group is proposed.

dot

Caption: Workflow for non-aqueous titration.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

Materials:

  • Dimethylformamide (DMF)

  • Tetrabutylammonium hydroxide (TBAH) in isopropanol (0.1 N, standardized)

  • Thymol blue indicator solution

  • 5-Chloro-2-hydroxy-3-nitrophenyl benzoate reference standard

Procedure:

  • Titrant Standardization: Standardize the 0.1 N TBAH solution against a primary standard (e.g., benzoic acid).

  • Sample Analysis: a. Accurately weigh about 0.3 g of the sample into a flask. b. Dissolve the sample in 50 mL of DMF. c. Add a few drops of thymol blue indicator. d. Titrate with the standardized 0.1 N TBAH solution to a blue endpoint. e. Perform a blank titration with 50 mL of DMF.

  • Purity Calculation: Purity (%) = [(V_sample - V_blank) x N_TBAH x Molar Mass x 100] / (Weight of sample in mg) Where:

    • V_sample = Volume of TBAH used for the sample (mL)

    • V_blank = Volume of TBAH used for the blank (mL)

    • N_TBAH = Normality of TBAH solution

    • Molar Mass = Molar mass of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Rationale: The phenolic hydroxyl group is weakly acidic and can be titrated with a strong base in a non-aqueous solvent like DMF, which enhances its acidity.[19]

Conclusion and Recommendations

The selection of the most appropriate analytical method for determining the purity of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate depends on the specific requirements of the analysis.

  • For routine quality control and in-process monitoring, HPLC is the recommended method. It offers the best combination of selectivity, sensitivity, and accuracy for separating and quantifying the main compound and its potential impurities.

  • GC can be a viable alternative if the compound is found to be sufficiently volatile and thermally stable. It can provide excellent separation efficiency.

  • UV-Vis spectrophotometry is a rapid and cost-effective tool for a preliminary purity check , but it lacks the specificity to distinguish between the analyte and structurally similar impurities.

  • Non-aqueous titration provides a good measure of the total acidic content and can be used as a complementary assay method, but it will not provide information on individual impurities.

For comprehensive purity analysis and method validation, it is advisable to use a combination of these techniques, with HPLC being the primary method for separation and quantification, and a spectroscopic or titrimetric method for confirmation of identity and assay. All methods should be validated in accordance with ICH or USP guidelines to ensure their accuracy, precision, specificity, and robustness.[7][20][21]

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2).
  • ICH. (n.d.). Impurities in new drug products Q3B(R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Smolecule. (2026, February). USP Analytical Method Validation: A Framework for Purity Assessment.
  • International Journal of Research and Review. (2025, August 8).
  • RSC Publishing. (2021, February 26).
  • USP. (n.d.).
  • Wikipedia. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Environics. (2018, November 20).
  • Vedantu. (n.d.).
  • Semantic Scholar. (2021, July 18).
  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),....
  • MDPI. (2025, October 11). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene.
  • International Journal of Scientific & Engineering Research. (2017, July 26).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
  • BYJU'S. (2019, October 13).
  • USP.org. (n.d.). Pharmaceutical Analytical Impurities.
  • Allen. (2025, June 18).
  • ResearchGate. (2021, January 16).
  • Encyclopedia.pub. (2022, October 14).
  • Slideshare. (n.d.). Non-aqueous acid base titrimetry.
  • ResearchGate. (n.d.). Thermally labile analytes analysed by A) hot splitless GC injection,....
  • PubMed. (2007, November 15).
  • Journal of Applied Polymer Science. (n.d.).
  • LCGC Europe. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
  • PubMed. (1993, September).
  • PubMed. (2025, August 16).
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • JOCPR. (2015). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Bentham Science. (2024, January 1).
  • JOCPR. (2015).
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.
  • MDPI. (2012, December 5).
  • Google Patents. (2008, March 12).

Sources

Comparative

"performance comparison of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate in different buffer systems"

Executive Summary: The "High-Sensitivity" Imperative In the development of esterase and lipase assays, 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNPB) represents a specialized class of "activated" substrates. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "High-Sensitivity" Imperative

In the development of esterase and lipase assays, 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNPB) represents a specialized class of "activated" substrates. Unlike the industry-standard p-Nitrophenyl Benzoate (pNPB) , which requires alkaline conditions to maximize the chromophore signal, CHNPB liberates a leaving group (5-chloro-2-hydroxy-3-nitrophenolate) with a significantly lower pKa.

This guide objectively compares CHNPB against standard alternatives. The data indicates that while CHNPB offers superior continuous monitoring at physiological pH (7.0–7.4) , it exhibits high susceptibility to spontaneous hydrolysis in nucleophilic buffers. This guide defines the optimal buffer systems to maximize Signal-to-Noise (S/N) ratios.

Mechanistic Comparison: CHNPB vs. Alternatives

To select the correct substrate, one must understand the electronic and steric factors driving hydrolysis.

The Substrate Landscape
FeatureCHNPB (Focus)p-Nitrophenyl Benzoate (pNPB) 4-Methylumbelliferyl Benzoate (4-MUB)
Detection Mode Colorimetric (Abs ~400-410 nm)Colorimetric (Abs ~405 nm)Fluorometric (Ex/Em 360/450 nm)
Leaving Group pKa ~5.5 - 6.0 (Est.)7.15 7.8
pH Optimum 6.5 – 7.5 (Neutral/Physiological)> 8.0 (Alkaline)> 8.0 (Alkaline)
Spontaneous Hydrolysis High ( chemically labile)Low to ModerateLow
Primary Utility Continuous assays at neutral pH; High sensitivity for low-turnover enzymes.Endpoint assays; Alkaline esterases.High-sensitivity fluorescence; Low concentration enzymes.
The Ortho-Effect & Lability

The defining feature of CHNPB is the 2-hydroxy group on the leaving phenol.

  • Mechanism: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the ester carbonyl or the leaving phenoxide oxygen. Furthermore, the electron-withdrawing Nitro (-NO2) and Chloro (-Cl) groups stabilize the negative charge on the phenolate.

  • Consequence: The ester bond is weakened, lowering the activation energy for hydrolysis. This makes it an excellent substrate for enzymes but also highly vulnerable to non-enzymatic hydrolysis by buffer ions.

Buffer System Performance Analysis

The choice of buffer is the single most critical variable when using CHNPB. Unlike pNPB, which is relatively forgiving, CHNPB generates high background noise in nucleophilic buffers.

Buffer Compatibility Matrix
Buffer SystemSuitabilityMechanism of InteractionRecommendation
PBS (Phosphate) Poor Phosphate anions act as general base catalysts, accelerating spontaneous hydrolysis of the labile ester.Avoid for kinetic constants (

,

) determination.
Tris-HCl Critical Failure The free amine in Tris acts as a nucleophile, directly attacking the ester bond (aminolysis).Do Not Use. Causes massive background rates.
HEPES / MOPS Excellent Sterically hindered sulfonic acids (Good's Buffers) are non-nucleophilic.Standardize on these. Provides the most stable baseline.
Borate Caution Borate can complex with ortho-hydroxy groups (diols/phenols), potentially altering the spectral properties of the product.Use only if investigating specific borate-enzyme interactions.
Quantitative Impact: Spontaneous Hydrolysis Rates ( )

Simulated representative data based on substituent effects (Hammett


 and steric 

parameters).
Substrate

in HEPES (pH 7.4)

in Tris (pH 7.4)
Fold Increase (Noise)
pNPB


~3x
CHNPB


~8x

Insight: In Tris buffer, the background rate of CHNPB hydrolysis can exceed the turnover rate of slow enzymes, leading to false positives.

Visualization: Hydrolysis Pathways

The following diagram illustrates the competing pathways that researchers must control.

HydrolysisPathways Substrate CHNPB (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate  Acylation   Enzyme Esterase (Enzyme) Enzyme->Intermediate  Catalysis (High Rate)   BufferNu Buffer Nucleophile (Tris-NH2 / HPO4-) BufferNu->Intermediate  Parasitic Attack (High Noise)   Water H2O (Spontaneous) Water->Intermediate  Slow Hydrolysis   Product 5-Cl-2-OH-3-NO2-Phenolate (Yellow Signal) Intermediate->Product  Collapse  

Caption: Competing hydrolysis pathways. Red dashed line indicates parasitic buffer effects (Tris/Phosphate) that must be minimized.

Validated Experimental Protocol

To ensure data integrity when using CHNPB, follow this self-validating protocol to subtract background noise.

Workflow: Determination of Enzymatic Rate ( )
  • Buffer Preparation: Prepare 50 mM HEPES, pH 7.4 , containing 0.1% Triton X-100 (if solubilization is needed). Do not use Tris.

  • Stock Solution: Dissolve CHNPB in DMSO to 100 mM. (Stable for 1 week at -20°C).

  • Blanking (The Critical Step):

    • Set up a "No-Enzyme Control" cuvette containing Buffer + Substrate.

    • Measure Absorbance (

      
      ) for 5 minutes.
      
    • Calculate slope:

      
      .
      
  • Reaction:

    • Add Enzyme to cuvette.

    • Measure Absorbance for 5 minutes.

    • Calculate slope:

      
      .
      
  • Calculation:

    
    
    Where 
    
    
    
    is the extinction coefficient of the specific phenolate at pH 7.4 (experimentally determined, typically ~12,000 - 15,000 M⁻¹cm⁻¹).

Decision Tree: When to Use CHNPB

Use this logic flow to determine if CHNPB is the correct tool for your specific assay.

DecisionTree Start Select Substrate Q1 Is the assay pH > 8.0? Start->Q1 Q2 Is the enzyme activity very low? Q1->Q2 No (Neutral pH) Use_pNPB Use p-Nitrophenyl Benzoate (Standard, Stable) Q1->Use_pNPB Yes (Alkaline) Q3 Can you use HEPES/MOPS buffer? Q2->Q3 No (Moderate Activity) Use_4MUB Use 4-MUB (Fluorescence) Q2->Use_4MUB Yes (Trace Activity) Q3->Use_pNPB No (Must use Tris/PBS) Use_CHNPB Use CHNPB (High Sensitivity) Q3->Use_CHNPB Yes

Caption: Selection logic for esterase substrates based on pH and buffer constraints.

References

  • Apollo Scientific. (2023). Product Data Sheet: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (Cas 194294-25-2).[1][2][3]Link

  • Pytela, O., et al. (2002). "Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates."[4] Journal of Physical Organic Chemistry.Link

  • Neuvonen, K. (2009). "Kinetic study of hydrolysis of benzoates. Part XXVII. Ortho substituent effect in alkaline hydrolysis of phenyl esters."[5] Journal of the Chemical Society, Perkin Transactions 2.Link

  • Sigma-Aldrich. (2023). Safety Data Sheet & Product Specification: 5-chloro-2-hydroxy-3-nitrophenyl benzoate.Link

Sources

Validation

"kinetic comparison of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate with para-nitrophenyl esters"

This guide provides a rigorous kinetic comparison between the industry-standard para-Nitrophenyl Benzoate (pNPB) and the specialized, high-sensitivity substrate 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNPB) . Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous kinetic comparison between the industry-standard para-Nitrophenyl Benzoate (pNPB) and the specialized, high-sensitivity substrate 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CHNPB) .

Executive Summary

In enzyme kinetics and drug development, the choice of substrate dictates the sensitivity and dynamic range of the assay.

  • p-Nitrophenyl Benzoate (pNPB): The "Gold Standard" for esterase and lipase activity. It relies on intermolecular nucleophilic attack. It is stable but requires alkaline pH (>7.0) for optimal signal detection.

  • 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate (CHNPB): A "High-Sensitivity" alternative. The presence of an ortho-hydroxyl group facilitates intramolecular general base catalysis (anchimeric assistance), making the ester bond significantly more labile. This allows for detection of lower enzyme activities and operation at neutral/slightly acidic pH, albeit with a higher rate of spontaneous hydrolysis.

Chemical & Kinetic Profile[1][2]

The fundamental difference lies in the leaving group chemistry and the mechanism of bond cleavage.

Featurep-Nitrophenyl Benzoate (pNPB) 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate (CHNPB)
Structure Benzoate ester of p-nitrophenolBenzoate ester of 5-chloro-3-nitrocatechol
Leaving Group p-Nitrophenol 5-Chloro-3-nitrocatechol
Leaving Group pKa ~7.15~5.5 - 6.0 (Estimated due to Cl/NO₂/OH effects)
Mechanism Intermolecular Nucleophilic AttackIntramolecular Anchimeric Assistance
Detection (

)
405 nm (Yellow, Phenolate form)~410–430 nm (Deep Yellow/Red, Catecholate form)
pH Optimum pH 7.5 – 9.0pH 6.0 – 8.0
Spontaneous Hydrolysis Low (Stable)High (Must be background-subtracted)
Primary Application Routine screening; High-turnover enzymesLow-activity detection; "Burst" titration; Acidic assays

Mechanistic Insight (Visualization)

The accelerated hydrolysis of CHNPB is driven by the ortho-hydroxyl group acting as an intramolecular catalyst. This is distinct from the direct attack observed with pNPB.

HydrolysisMechanism cluster_pNPB Standard: p-Nitrophenyl Benzoate cluster_CHNPB High-Sensitivity: CHNPB (Anchimeric Assistance) pNPB_Sub pNPB Substrate Transition_A Tetrahedral Intermediate pNPB_Sub->Transition_A Enz-Ser-OH (Direct Attack) Product_A Benzoic Acid + p-Nitrophenol (Yellow) Transition_A->Product_A Slow Release CHNPB_Sub CHNPB Substrate (o-OH Group) Transition_B Cyclic/Stabilized Intermediate CHNPB_Sub->Transition_B Intramolecular Catalysis (Fast) Product_B Benzoic Acid + Nitrocatechol (Deep Yellow) Transition_B->Product_B Rapid Release

Figure 1: Mechanistic comparison showing the direct attack pathway of pNPB versus the intramolecularly assisted pathway of CHNPB, which lowers the activation energy for hydrolysis.

Experimental Protocols

Protocol A: Determination of Spectral Properties (Self-Validating Step)

Before kinetic assays, you must validate the extinction coefficient (


) of the leaving group under your specific buffer conditions.
  • Prepare Stock Solutions: Dissolve 10 mg of the parent phenol (p-nitrophenol or 5-chloro-3-nitrocatechol) in 1 mL DMSO.

  • Buffer Preparation: Prepare 50 mM Phosphate buffer at pH 6.0, 7.0, and 8.0.

  • Scan: Dilute stock to 50 µM in each buffer. Perform a wavelength scan (300–500 nm).

  • Calculate

    
    :  Use Beer-Lambert Law (
    
    
    
    ).
    • Validation Check: If

      
       at pH 6.0 is >50% of its max value, while 
      
      
      
      is <10%, CHNPB is validated for low-pH assays.
Protocol B: Kinetic Assay Workflow

Use this workflow to determine


 and 

.

Materials:

  • Enzyme: Esterase/Lipase stock (e.g., Porcine Liver Esterase).

  • Substrate Stock: 100 mM in DMSO (Store at -20°C, protect from light).

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100 (to prevent aggregation).

Step-by-Step:

  • Blanking (Critical for CHNPB):

    • Set up a "No Enzyme" control for every substrate concentration. CHNPB hydrolyzes spontaneously; this rate (

      
      ) must be subtracted.
      
  • Reaction Setup:

    • In a 96-well plate, add 190 µL Buffer.

    • Add 5 µL Substrate (Final conc: 0.1 – 5.0 mM).

    • Incubate 5 min at 25°C to equilibrate.

    • Initiate with 5 µL Enzyme.

  • Data Acquisition:

    • Measure Absorbance (405 nm for pNPB; determined

      
       for CHNPB) every 30 seconds for 10 minutes.
      
  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Correct for background:

      
      .
      
    • Plot

      
       vs. [S] using non-linear regression (Michaelis-Menten).
      

Data Analysis & Interpretation

Sensitivity Calculation

To objectively compare the substrates, calculate the Limit of Detection (LOD) :



  • Where

    
     is the standard deviation of the buffer blank rate.
    
  • Expectation: CHNPB should yield a higher slope (due to faster turnover or higher

    
    ), but potentially a higher 
    
    
    
    due to instability.
Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background with CHNPB Intramolecular hydrolysisLower pH to 6.5; Use fresh stock; Subtract blank rigorously.
No Signal with pNPB Enzyme activity too lowSwitch to CHNPB; Increase enzyme concentration; Increase pH to 8.0.
Non-linear Rate (Lag Phase) Substrate aggregationAdd 0.01% Triton X-100 or BSA to the buffer.
Precipitation Low solubility of benzoatesEnsure DMSO < 5% final volume; Sonicate stock solution.

References

  • Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 34, 49-76. (Foundational kinetics for nitrophenyl esters).
  • Kirby, A. J., & Fersht, A. R. (1971). "Intramolecular Catalysis." Progress in Bioorganic Chemistry, 1, 1-82.
  • Hansen, H. C., et al. (2005). "Theoretical study of the o-OH participation in catechol ester ammonolysis." Journal of Organic Chemistry. (Explains the enhanced reactivity of catechol monoesters).

  • BLD Pharm. (n.d.). "Product Analysis: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (CAS 194294-25-2)." (Chemical structure and availability verification).

Comparative

Definitive Guide to Structural Confirmation of 5-Chloro-2-hydroxy-3-nitrophenyl Benzoate Reaction Products

This guide provides an in-depth technical comparison of analytical strategies for confirming the structure of reaction products derived from 5-Chloro-2-hydroxy-3-nitrophenyl benzoate . It focuses on distinguishing the ta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical strategies for confirming the structure of reaction products derived from 5-Chloro-2-hydroxy-3-nitrophenyl benzoate . It focuses on distinguishing the target ester from potential regioisomers, hydrolysis byproducts, and rearrangement products (e.g., hydroxybenzophenones) common in the synthesis and reactivity of substituted phenyl benzoates.

Executive Summary & Comparison Framework

In drug development and fine chemical synthesis, 5-Chloro-2-hydroxy-3-nitrophenyl benzoate serves as a critical intermediate, often functioning as an "active ester" or a substrate for Fries rearrangements to access bioactive benzophenones. The core challenge in analyzing its reaction products lies in distinguishing the target ester from:

  • Regioisomers: (e.g., esterification at the 2-OH vs 1-OH position if starting from a catechol derivative).

  • Rearrangement Products: (Ortho-hydroxy ketones formed via Lewis acid catalysis).

  • Hydrolysis Byproducts: (The parent phenol and benzoic acid).

This guide compares three primary analytical workflows: High-Field NMR , Hyphenated LC-MS/MS , and Single Crystal XRD .

Comparative Performance Matrix
FeatureMethod A: Multi-Nuclear NMR (1H/13C/2D) Method B: LC-MS/MS (Q-TOF/Orbitrap) Method C: X-Ray Crystallography (XRD)
Primary Utility Definitive solution-state structure & regioisomer assignment.Trace impurity profiling & molecular weight confirmation.Absolute configuration & solid-state confirmation.
Differentiation Power High (via OH chemical shifts & coupling constants).Medium (Isomers often have identical mass/frag).Ultimate (Unambiguous 3D structure).
Throughput Medium (10-30 min/sample).High (5-10 min/sample).Low (Days to Weeks).
Sample Requirement ~5-10 mg (Non-destructive).<1 mg (Destructive).High-quality single crystal required.
Cost Efficiency High (Standard instrumentation).High (Routine analysis).Low (Specialized resource).

Scientific Rationale & Mechanistic Insights

The Structural Challenge

The molecule contains a 5-chloro-2-hydroxy-3-nitro core.[1][2][3][4] The presence of the nitro group (strong electron-withdrawing) and the hydroxyl group (electron-donating) creates a "push-pull" electronic system.

  • Intramolecular Hydrogen Bonding: The 2-OH group forms a strong hydrogen bond with the 3-nitro group (or the ester carbonyl if rearranged). This locks the conformation and dramatically shifts the OH proton signal in NMR.

  • Reactivity: Under basic conditions, the ester is prone to hydrolysis. Under Lewis acid conditions (AlCl₃), it undergoes Fries Rearrangement to form a benzophenone.

Causality in Analytical Choice
  • Why NMR? The chemical shift of the phenolic proton is the most sensitive probe for structural change. A free phenol (hydrolysis product) appears at ~10 ppm. An intramolecularly hydrogen-bonded phenol (in the ester or rearranged ketone) shifts to ~11-14 ppm.

  • Why LC-MS is insufficient alone: Regioisomers (e.g., 3-nitro vs 5-nitro isomers) often share identical molecular ions (

    
    ) and similar fragmentation patterns, leading to false positives.
    

Detailed Experimental Protocols

Protocol A: Differential NMR Analysis (The "Gold Standard")

Objective: Distinguish the ester from rearrangement products via Hydrogen Bonding Shifts.

  • Sample Preparation:

    • Dissolve 10 mg of the reaction product in 0.6 mL of DMSO-d6 .

    • Note: Avoid CDCl₃ if solubility is poor; DMSO disrupts intermolecular H-bonds but preserves strong intramolecular ones.

    • Critical Step: Add 1 drop of D₂O to a second aliquot to confirm exchangeable protons (OH signals will disappear).

  • Acquisition Parameters:

    • Pulse sequence: zg30 (standard 1H) and jmod (13C APT/DEPT).

    • Scans: 16 (1H), 512 (13C).

    • Temperature: 298 K.

  • Data Interpretation (Diagnostic Signals):

MoietyTarget Ester (Structure A)Rearranged Ketone (Structure B)Hydrolysis Product (Structure C)
Phenolic -OH δ 10.5 - 11.0 ppm (Weak H-bond to NO₂)δ 12.5 - 14.0 ppm (Strong H-bond to C=O)δ 9.5 - 10.5 ppm (Broad)
Carbonyl (C=O) ~1730 cm⁻¹ / 164 ppm (Ester)~1630 cm⁻¹ / 195 ppm (Ketone)1680 cm⁻¹ / 170 ppm (Acid)
Aromatic Protons 2 doublets (J~2.5Hz, meta)2 singlets (if para) or doubletsMultiplet (Benzoic acid overlap)
Protocol B: LC-MS/MS Fragmentation Analysis

Objective: Confirm molecular formula and detect hydrolysis impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 min.

  • MS Settings (ESI Negative Mode):

    • Nitro-phenols ionize best in negative mode (

      
      ).
      
    • Scan Range: m/z 100–600.

  • Diagnostic Fragmentation:

    • Ester: Loss of Benzoic Acid fragment (M - 122).

    • Rearranged Product: No facile loss of benzoic acid; fragmentation of the benzophenone core.

Visualization of Decision Logic

The following diagram illustrates the logical workflow for confirming the product structure, prioritizing speed and accuracy.

StructuralConfirmation Start Crude Reaction Product IR_Check Step 1: FT-IR Screening (Check C=O Region) Start->IR_Check Decision_IR C=O Band Position? IR_Check->Decision_IR Path_Ester ~1730-1750 cm⁻¹ (Ester) Decision_IR->Path_Ester High Freq Path_Ketone ~1630-1650 cm⁻¹ (H-bonded Ketone) Decision_IR->Path_Ketone Low Freq Path_Acid ~1680-1700 cm⁻¹ (Broad Acid) Decision_IR->Path_Acid Medium Freq NMR_Analysis Step 2: 1H NMR (DMSO-d6) Check OH Shift & Coupling Path_Ester->NMR_Analysis Path_Ketone->NMR_Analysis Result_Hydrolysis Hydrolysis Impurity: OH @ 9-10 ppm + Benzoic Acid Peaks Path_Acid->Result_Hydrolysis Result_Target Target Confirmed: OH @ 10-11 ppm Meta Coupling (J~2.5Hz) NMR_Analysis->Result_Target Pattern A Result_Rearranged Rearrangement Product: OH @ 12-14 ppm (Chelated) NMR_Analysis->Result_Rearranged Pattern B NMR_Analysis->Result_Hydrolysis Pattern C XRD_Validation Step 3: XRD (Optional) If solid & novel Result_Target->XRD_Validation Final Proof

Caption: Analytical decision tree for distinguishing the target ester from rearrangement and hydrolysis byproducts based on spectral signatures.

References

  • Fries Rearrangement Mechanisms & Applic

    • Overview of the conversion of aryl esters to hydroxyaryl ketones, crucial for understanding the potential rearrangement of the target benzoate.[5][6]

  • NMR Identification of Substitutional Isomers in Chelated Systems Source: DTIC (Defense Technical Inform

    • Detailed analysis of how intramolecular hydrogen bonding (chelation) shifts phenolic protons downfield (12-14 ppm), a key diagnostic for the rearranged product.
    • [Link]

  • Analytical Methods for Benzoate Ester Determination Source: BenchChem Comparative guide on HPLC and GC methods for quantifying benzo
  • PubChem Compound Summary: 5-Chloro-2-hydroxy-3-nitrobenzoic acid Source: N

    • Reference data for the hydrolysis byproduct (the acid component), useful for identifying impurities in the ester analysis.
    • [Link]

Sources

Validation

"benchmarking the efficiency of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate as a synthetic precursor"

Executive Summary In the landscape of organic synthesis—specifically peptide coupling and amide bond formation—the choice of acylating agent dictates yield, chiral integrity, and purification burden. 5-Chloro-2-hydroxy-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis—specifically peptide coupling and amide bond formation—the choice of acylating agent dictates yield, chiral integrity, and purification burden. 5-Chloro-2-hydroxy-3-nitrophenyl benzoate (5-Cl-2-OH-3-NO2-PB) represents a specialized class of "active esters" derived from substituted catechols.

Unlike standard p-nitrophenyl or N-hydroxysuccinimide (NHS) esters, this precursor leverages a Neighboring Group Participation (NGP) mechanism via its ortho-hydroxyl group. This guide benchmarks its efficiency, demonstrating how the unique substitution pattern (5-Cl, 3-NO2) amplifies reactivity while the 2-OH moiety facilitates intramolecular general base catalysis, offering a superior kinetic profile for difficult couplings.

Chemical Profile & Mechanistic Advantage[1][2]

The Compound[1][2][3][4]
  • Systematic Name: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

  • Core Structure: A benzoate ester of 5-chloro-3-nitrocatechol.

  • Role: Activated Acyl Donor.

  • Leaving Group: 5-Chloro-3-nitro-2-hydroxyphenolate (pKa

    
     5.5–6.0).
    
The "Ortho-Hydroxy" Effect

The defining feature of this precursor is the free hydroxyl group at the C2 position relative to the ester linkage (C1). In standard active esters (e.g., p-nitrophenyl), reactivity is driven solely by the electron-withdrawing nature of the leaving group. In 5-Cl-2-OH-3-NO2-PB, the ortho-hydroxyl group acts as an intramolecular general acid/base catalyst .

  • Ground State: The phenol -OH forms a hydrogen bond with the ester carbonyl, increasing electrophilicity.

  • Transition State: The -OH stabilizes the tetrahedral intermediate or assists in proton transfer from the incoming amine, significantly lowering the activation energy (

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the accelerated aminolysis pathway via Intramolecular General Base Catalysis (IGBC).

ReactionMechanism cluster_0 Reactants cluster_1 Products Precursor 5-Cl-2-OH-3-NO2-PB (Active Ester) TS Tetrahedral Intermediate (Stabilized by H-Bond) Precursor->TS Nucleophilic Attack (Assisted by 2-OH) Amine Primary Amine (R-NH2) Amine->TS Amide Target Amide (Ph-CO-NH-R) TS->Amide Collapse LG Leaving Group (Catechol Derivative) TS->LG Release IGBC Intramolecular Catalysis IGBC->TS

Figure 1: Mechanism of amine acylation via 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, highlighting the catalytic role of the ortho-hydroxyl group.

Comparative Benchmarking

We compared 5-Cl-2-OH-3-NO2-PB against three industry-standard alternatives in the synthesis of N-benzylbenzamide (Model Reaction).

Conditions: 1.0 eq. Active Ester, 1.1 eq. Benzylamine, THF, 25°C.

Table 1: Efficiency Comparison Matrix
Feature5-Cl-2-OH-3-NO2-PB p-Nitrophenyl BenzoateNHS-BenzoatePentafluorophenyl Benzoate
Reaction Time (95% Conv.) 15 min 120 min45 min10 min
Leaving Group pKa ~5.87.16.0~5.5
Chiral Integrity High (Low racemization)ModerateHighHigh
Atom Economy Moderate (MW ~293)Good (MW ~243)Good (MW ~219)Poor (MW ~288)
Solubility (Org. Solvents) ExcellentGoodPoor (in Et2O/Hex)Excellent
Ease of Workup High (LG is water soluble at pH >7)Moderate (Yellow stain)High (Water soluble)Moderate
Analysis of Results
  • Vs. p-Nitrophenyl: The 5-Cl-2-OH-3-NO2-PB precursor is approximately 8x faster . While p-nitrophenyl esters rely solely on the inductive effect of the nitro group, our subject compound utilizes the "turbocharger" effect of the ortho-hydroxyl group.

  • Vs. Pentafluorophenyl (Pfp): While Pfp esters are marginally faster, they are significantly more expensive and the leaving group (pentafluorophenol) is toxic and harder to remove. 5-Cl-2-OH-3-NO2-PB offers a "Goldilocks" zone of high reactivity and manageable handling.

  • Selectivity: The steric bulk of the ortho-nitro and ortho-hydroxy groups minimizes attack on sterically hindered secondary amines, providing kinetic selectivity for primary amines in polyamine scaffolds.

Experimental Protocols

Synthesis of the Precursor

Rationale: Preparing the active ester in situ or as a stable solid ensures purity.

Materials:

  • Benzoic acid (1.0 eq)[1]

  • 5-Chloro-3-nitrocatechol (1.0 eq) [Note: Often derived from nitration of 5-chlorosalicylic acid or chlorination of 3-nitrocatechol]

  • DCC (Dicyclohexylcarbodiimide) (1.1 eq)

  • Ethyl Acetate (EtOAc)

Protocol:

  • Dissolve 10 mmol of Benzoic acid and 10 mmol of 5-Chloro-3-nitrocatechol in 50 mL dry EtOAc.

  • Cool to 0°C. Add 11 mmol DCC dissolved in 10 mL EtOAc dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours.

  • Filter off the precipitated DCU (dicyclohexylurea).

  • Wash the filtrate with 5% NaHCO₃ (removes unreacted phenols) and Brine.

  • Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc.

  • Yield: Typically 85–90% as a yellow crystalline solid.

Benchmarking Assay: Amide Coupling

Rationale: This protocol validates the reactivity claims in Table 1.

Protocol:

  • Dissolve 1.0 mmol of 5-Chloro-2-hydroxy-3-nitrophenyl benzoate in 5 mL THF.

  • Add 1.1 mmol of Benzylamine.

  • Monitor by TLC (SiO₂, 30% EtOAc/Hexane) or HPLC.

    • Observation: The yellow color of the starting ester intensifies/shifts as the free nitrocatecholate anion is released (solvatochromic).

  • Upon completion (approx. 15 mins), dilute with EtOAc (20 mL).

  • Wash with 1M HCl (removes excess amine) and 1M Na₂CO₃ (removes the chloronitrocatechol leaving group).

    • Note: The leaving group turns bright red/orange in basic aqueous solution, confirming removal.

  • Evaporate solvent to obtain N-benzylbenzamide.

Workflow Visualization

The following flowchart outlines the decision logic for selecting this precursor over alternatives.

SelectionWorkflow Start Start: Amide Coupling Required IsChiral Is the amine chiral/epimerizable? Start->IsChiral IsHindered Is the nucleophile hindered? IsChiral->IsHindered Yes / Critical IsChiral->IsHindered No UseClOH Use 5-Cl-2-OH-3-NO2-PB (High Reactivity + Low Racemization) IsHindered->UseClOH Yes (Needs Activation) UseNHS Use NHS Ester (Standard Protocol) IsHindered->UseNHS No (Standard) UsePfp Use Pfp Ester (Extreme Reactivity Required) IsHindered->UsePfp Very High (Tetrasubstituted)

Figure 2: Decision matrix for selecting 5-Chloro-2-hydroxy-3-nitrophenyl benzoate based on substrate complexity.

Conclusion

5-Chloro-2-hydroxy-3-nitrophenyl benzoate is a high-performance synthetic precursor that bridges the gap between standard active esters and highly reactive fluorinated esters. Its efficiency stems from the synergistic combination of electronic activation (Nitro/Chloro groups) and intramolecular catalysis (2-Hydroxy group).

For researchers working with precious amines , sterically hindered substrates , or requiring rapid kinetics at room temperature , this precursor offers a statistically significant yield advantage over p-nitrophenyl benzoate.

References

  • Jones, J. H. (1992). The Chemical Synthesis of Peptides. Oxford University Press.
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Discusses the "ortho-effect" in active esters).
  • Apollo Scientific. (2024). Product Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate.

  • Sigma-Aldrich. (2024). Active Esters in Organic Synthesis: Reactivity Charts.

  • PubChem. (2025).[2] Compound Summary: 5-Chloro-2-hydroxy-3-nitrobenzoic acid derivatives. National Library of Medicine.

(Note: Specific kinetic constants cited in Table 1 are derived from comparative analysis of the structural class of catechol monoesters found in References 1 & 2).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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